Tert-butyl 4-bromobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJJYXUCGYOXDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462722 | |
| Record name | Tert-butyl 4-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59247-47-1 | |
| Record name | Tert-butyl 4-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-benzoic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic protocols for tert-butyl 4-bromobenzoate, an important building block in the synthesis of various biologically active compounds.[1][2][3] Detailed experimental methodologies, quantitative data, and a visual representation of the synthetic workflow are presented to assist researchers in the efficient preparation of this key intermediate.
Synthetic Pathways Overview
The synthesis of this compound can be effectively achieved through two primary routes, primarily differing in the choice of starting material:
-
Route 1: From 4-Bromobenzoyl Chloride: This is a common and often high-yielding approach that involves the reaction of a pre-formed acid chloride with a tert-butyl alcohol source.
-
Route 2: From 4-Bromobenzoic Acid: This route circumvents the need to handle the often moisture-sensitive acid chloride by directly esterifying the carboxylic acid. Due to the steric hindrance of the tert-butyl group and the propensity of tert-butanol to dehydrate under harsh acidic conditions, specialized esterification methods are typically employed.
A logical workflow for the synthesis is depicted below:
Caption: Synthetic workflow for this compound.
Route 1: Synthesis from 4-Bromobenzoyl Chloride
This route offers two main variations depending on the tert-butyl source and base used.
Method 1A: Reaction with tert-Butanol and Pyridine
This method utilizes tert-butanol as the nucleophile and pyridine as a base to neutralize the HCl byproduct.
Experimental Protocol:
To a mixture of 5.5 g of dry tert-butanol and 7.08 g of dry pyridine, a solution of 9.79 g of 4-bromobenzoyl chloride in 20 ml of anhydrous methylene chloride is added. The mixture is stirred under a nitrogen atmosphere for 2 days. The reaction mixture is then diluted with methylene chloride, and the organic solution is extracted with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residual oil is distilled under reduced pressure to yield the final product.[4]
Method 1B: Reaction with Potassium tert-Butoxide
This method employs the more nucleophilic potassium tert-butoxide, which can lead to faster reaction times and higher yields.
Experimental Protocol:
At -78 °C, 4-bromobenzoyl chloride (25.08 g, 114 mmol) is dissolved in THF (120 mL), and a THF solution of potassium tert-butoxide (1 M, 120 mL, 120 mmol) is slowly added. The reaction mixture is stirred at -78 °C and gradually warmed to room temperature over 2 hours. After completion of the reaction, the mixture is diluted with ether. The organic phase is washed sequentially with saturated NaHCO3 solution (2x) and brine (1x) and then dried with anhydrous MgSO4. The desiccant is removed by filtration, and the filtrate is concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.[1]
Route 2: Synthesis from 4-Bromobenzoic Acid
Direct esterification of 4-bromobenzoic acid with tert-butanol is challenging under standard Fischer esterification conditions. The Steglich esterification provides a mild and effective alternative.[5][6]
Method 2A: Steglich Esterification
This method uses a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[5][7][8][9]
Experimental Protocol (General Procedure):
To a solution of 4-bromobenzoic acid (1 equivalent) in anhydrous dichloromethane, add tert-butanol (1.5-3 equivalents) and a catalytic amount of DMAP (0.1 equivalents). The solution is cooled to 0 °C, and DCC (1.1 equivalents) is added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for several hours to overnight, monitoring by TLC. The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation.
Data Presentation
The following tables summarize the quantitative data associated with the described synthetic methods.
Table 1: Reactant and Product Stoichiometry
| Method | Starting Material | Reagents | Molar Ratio (Starting Material:Reagent) | Product |
| 1A | 4-Bromobenzoyl Chloride | tert-Butanol, Pyridine | 1 : 1.6 : 2 | This compound |
| 1B | 4-Bromobenzoyl Chloride | Potassium tert-Butoxide | 1 : 1.05 | This compound |
| 2A | 4-Bromobenzoic Acid | tert-Butanol, DCC, DMAP | 1 : 1.5-3 : 1.1 : 0.1 | This compound |
Table 2: Reaction Conditions and Yields
| Method | Solvent | Temperature | Reaction Time | Purification | Yield |
| 1A | Methylene Chloride | Room Temperature | 2 days | Distillation | 70%[4] |
| 1B | THF | -78 °C to Room Temp. | 2 hours | Column Chromatography | 95%[1] |
| 2A | Dichloromethane | 0 °C to Room Temp. | Several hours | Column Chromatography/Distillation | Not specified for this specific substrate, but generally good for sterically hindered esters.[9] |
Table 3: Product Characterization Data
| Property | Value | Reference |
| Appearance | Colorless oil or white crystalline solid | [1][4] |
| Boiling Point | 91°-92° C / 1.2 mm Hg | [4] |
| ¹H NMR (CDCl₃) | δ 7.84 (d, J = 8.5 Hz, 2H), 7.54 (d, J = 8.5 Hz, 2H), 1.59 (s, 9H) | [1] |
| IR (neat) (cm⁻¹) | 2970, 1710, 1585, 1475, 1390, 1290, 1160, 1110, 1070, 845, 745 | [4] |
| MS (ESI) | m/z 257.1 (M+H)⁺ | [1] |
Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical flow of the experimental protocols described.
Caption: Experimental workflows for the synthesis of this compound.
References
- 1. TERT-BUTYL-4-BROMOBENZOATE | 59247-47-1 [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Tert-butyl 4-bromobenzoate: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical and physical properties of tert-butyl 4-bromobenzoate, a key intermediate in organic synthesis. Directed at researchers, scientists, and professionals in drug development, this document compiles essential data, detailed experimental protocols, and visualizations to support its application in the laboratory.
Core Chemical and Physical Properties
This compound is a substituted aromatic compound widely utilized as a building block in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] Its chemical structure consists of a benzene ring substituted with a bromine atom and a tert-butyl ester group at the para position.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been aggregated from multiple sources to provide a comparative overview.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃BrO₂ | [3] |
| Molecular Weight | 257.12 g/mol | [3] |
| Appearance | Colorless oil or white crystalline solid | [2] |
| Melting Point | ~70-73 °C | [2] |
| Boiling Point | 91-92 °C at 1.2 mmHg; ~290-291 °C at 760 mmHg | [2] |
| Density | ~1.331 g/cm³ (predicted) | [2] |
| Flash Point | 133.4 °C | [2] |
| Solubility | Soluble in organic solvents such as ethanol, chloroform, and dichloromethane. | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Key data from various analytical techniques are summarized below.
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum typically shows a singlet for the nine protons of the tert-butyl group at approximately δ 1.59 ppm. The aromatic protons appear as two doublets in the region of δ 7.5-7.9 ppm.
-
¹³C NMR (Nuclear Magnetic Resonance): Carbon-13 NMR data is also available for structural confirmation.[3]
-
IR (Infrared) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for the C=O stretch of the ester group around 1710 cm⁻¹ and C-Br stretching vibrations.[3]
-
Mass Spectrometry (MS): Mass spectral data is available and can be used to confirm the molecular weight and fragmentation pattern of the compound.[3]
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound are provided below. These protocols are based on established literature procedures.
Synthesis of this compound
Method 1: From 4-Bromobenzoyl Chloride and Tert-butanol
This method involves the esterification of 4-bromobenzoyl chloride with tert-butanol in the presence of a base.
-
Materials:
-
4-Bromobenzoyl chloride
-
Dry tert-butanol
-
Dry pyridine
-
Anhydrous methylene chloride
-
Water
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a mixture of dry tert-butanol and dry pyridine, a solution of 4-bromobenzoyl chloride in anhydrous methylene chloride is added.
-
The mixture is stirred under a nitrogen atmosphere for 2 days.
-
The reaction mixture is then diluted with methylene chloride.
-
The organic solution is extracted with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting residual oil is distilled under reduced pressure to yield this compound as a colorless oil.
-
Method 2: From 4-Bromobenzoic Acid and Tert-butanol
An alternative route involves the direct esterification of 4-bromobenzoic acid with tert-butanol, often facilitated by a coupling agent or acidic catalyst.
Purification
Purification of the crude product is typically achieved through distillation under reduced pressure or by column chromatography on silica gel.
Chemical Reactivity and Applications
This compound is a versatile intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide. This compound can be coupled with various boronic acids to introduce an aryl or vinyl group at the 4-position of the benzoate ring. A general protocol for the Suzuki-Miyaura coupling of an aryl bromide with phenylboronic acid is described in the literature.[4][5]
Heck Coupling
In the Heck reaction, this compound can be coupled with alkenes, such as styrene or acrylates, to form substituted alkenes.[6][7] This reaction is a powerful tool for the construction of complex carbon skeletons.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This compound can react with alkynes like phenylacetylene to produce substituted alkynylbenzoates.[8][9]
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. scbt.com [scbt.com]
- 2. TERT-BUTYL-4-BROMOBENZOATE | 59247-47-1 [chemicalbook.com]
- 3. This compound | C11H13BrO2 | CID 11334366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. researchgate.net [researchgate.net]
- 6. sctunisie.org [sctunisie.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to tert-Butyl 4-bromobenzoate
CAS Number: 59247-47-1
This technical guide provides a comprehensive overview of tert-butyl 4-bromobenzoate, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details its physicochemical properties, synthesis protocols, spectroscopic data, and safety information.
Physicochemical Properties
This compound is a 4-bromo substituted benzoic acid derivative.[1] It is a colorless oil or liquid at room temperature.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃BrO₂ | [3][4] |
| Molecular Weight | 257.12 g/mol | [3][4] |
| IUPAC Name | This compound | [3][4] |
| Boiling Point | 297 °C at 760 mmHg | [3] |
| Flash Point | 133.4 °C | [3] |
| Density | 1.331 g/cm³ | [3] |
| Appearance | Colorless oil / Liquid | [1][2] |
| Storage Temperature | Room Temperature |
Synthesis
This compound is commonly synthesized via the esterification of 4-bromobenzoyl chloride with tert-butanol.
This protocol is based on the reaction of 4-bromobenzoyl chloride with tert-butanol in the presence of pyridine.[2]
Materials:
-
4-bromobenzoyl chloride (9.79 g)
-
Dry tert-butanol (5.5 g)
-
Dry pyridine (7.08 g)
-
Anhydrous methylene chloride (20 ml)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 4-bromobenzoyl chloride in anhydrous methylene chloride is added to a mixture of dry tert-butanol and dry pyridine.
-
The mixture is stirred under a nitrogen atmosphere for 2 days.
-
Following the reaction, the mixture is diluted with methylene chloride.
-
The organic solution is extracted with water, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure.
-
The resulting residual oil is purified by distillation under reduced pressure to yield this compound.[2]
Yield: 8.9 g (70%) of a colorless oil.[2]
An alternative purification method involves fast column chromatography.[1]
Procedure:
-
After the reaction is complete, the mixture is diluted with ether.
-
The organic phase is washed sequentially with a saturated NaHCO₃ solution and brine.
-
The solution is then dried with anhydrous MgSO₄.
-
The desiccant is filtered off, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by fast column chromatography on silica gel using a hexane solution with 5% ethyl acetate as the eluent.[1]
Yield: 95% of a colorless oil.[1]
Caption: Synthesis workflow for this compound.
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of this compound.
| ¹H NMR (CDCl₃, 80 MHz) | |
| Chemical Shift (δ) | Description |
| 1.59 ppm | (s, 9H) |
| 7.53 ppm | (d, 2H, J=8.7 Hz) |
| 7.84 ppm | (d, J = 8.5 Hz, 2H) |
| Reference for 1.59 and 7.53 ppm[2]. Reference for 7.84 ppm[1]. |
| IR (neat) | |
| Wavenumber (cm⁻¹) | Description |
| 2970 | C-H stretch |
| 1710 | C=O stretch (ester) |
| 1585, 1475 | C=C stretch (aromatic) |
| 1290, 1160, 1110, 1070 | C-O stretch |
| 845, 745 | C-H bend (aromatic) |
| Reference[2] |
Mass Spectrometry:
-
ESI-MS: Calculated value 257.0 (M + H)⁺, measured value 257.1 (M + H)⁺.[1]
Reactivity and Applications
This compound serves as a versatile building block in organic synthesis, particularly for creating various biologically active compounds.[1] Its utility stems from the presence of two key functional groups: the bromo group, which can participate in cross-coupling reactions, and the tert-butyl ester, which acts as a protecting group for the carboxylic acid.
Caption: Applications of this compound in synthesis.
Safety and Handling
It is essential to handle this compound with appropriate safety precautions.
Hazard Identification:
-
Signal Word: Warning[4]
-
GHS Pictograms:
-
Harmful
-
Irritant
-
-
Hazard Statements:
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6]
-
P271: Use only outdoors or in a well-ventilated area.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Always consult the Safety Data Sheet (SDS) before handling this chemical.[6][7]
Caption: Relationship between properties, hazards, and PPE.
References
- 1. TERT-BUTYL-4-BROMOBENZOATE | 59247-47-1 [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | C11H13BrO2 | CID 11334366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to Tert-butyl 4-bromobenzoate
This technical guide provides a comprehensive overview of tert-butyl 4-bromobenzoate, a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Designed for researchers, scientists, and professionals in drug development, this document details the compound's chemical and physical properties, provides an experimental protocol for its synthesis, and outlines its significance in synthetic chemistry.
Core Properties and Data
This compound is a halogenated derivative of benzoic acid.[1] The incorporation of the tert-butyl ester functional group serves as a common protecting group for the carboxylic acid, which can be selectively removed under specific acidic conditions. The presence of the bromine atom at the para position of the benzene ring makes it an ideal substrate for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities.
A summary of its key quantitative data is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Weight | 257.12 g/mol [2][3] |
| Molecular Formula | C₁₁H₁₃BrO₂[2][3][4] |
| CAS Number | 59247-47-1[1][2][3] |
| Appearance | Colorless oil[5][6] |
| Boiling Point | 91°-92° C at 1.2 mmHg[6] |
| Density | 1.331 g/cm³[3] |
| Refractive Index | 1.529 |
| Flash Point | 133.4°C[3] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the esterification of 4-bromobenzoyl chloride with tert-butanol. This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.
Experimental Protocol
Materials:
-
4-bromobenzoyl chloride (9.79 g)
-
Dry tert-butanol (5.5 g)
-
Dry pyridine (7.08 g)
-
Anhydrous methylene chloride (20 ml)
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
To a mixture of 5.5 g of dry tert-butanol and 7.08 g of dry pyridine, add a solution of 9.79 g of 4-bromobenzoyl chloride in 20 ml of anhydrous methylene chloride.[6]
-
Stir the mixture under a nitrogen atmosphere for 2 days.[6]
-
Following the reaction period, dilute the mixture with methylene chloride.
-
Extract the organic solution with water.
-
Dry the organic layer over anhydrous sodium sulfate.[6]
-
Concentrate the solution under reduced pressure.
-
The resulting residual oil is then distilled under reduced pressure to yield this compound.[6]
Expected Yield: 8.9 g (70%) of a colorless oil.[6]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Spectroscopic Data
The structural confirmation of this compound is typically performed using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
-
¹H NMR (CDCl₃, 80 MHz): δ 1.59 (s, 9H), 7.53 (d, 2H, J=8.7 Hz), 7.84 (d, J = 8.5 Hz, 2H).[5][6]
-
¹³C NMR: Spectral data is available and can be found in various chemical databases.[7]
-
IR (neat): 2970, 1710, 1585, 1475, 1390, 1290, 1160, 1110, 1070, 845, and 745 cm⁻¹.[6]
-
Mass Spectrometry (ESIMS): Calculated for C₁₁H₁₄BrO₂ [M+H]⁺: 257.0; Found: 257.1.[5]
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of a wide array of biologically active compounds.[1][5] Its utility stems from the ability to undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, at the bromine position. This allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern medicinal chemistry. The tert-butyl ester group can be readily deprotected to the corresponding carboxylic acid, which is a common functional group in many drug molecules, enabling further derivatization or serving as a key pharmacophoric feature.
Logical Relationship in Synthetic Strategy
Caption: Synthetic utility of this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C11H13BrO2 | CID 11334366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound [oakwoodchemical.com]
- 5. TERT-BUTYL-4-BROMOBENZOATE | 59247-47-1 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. TERT-BUTYL-4-BROMOBENZOATE(59247-47-1) 1H NMR spectrum [chemicalbook.com]
In-Depth Technical Guide to the NMR Spectral Data of Tert-butyl 4-bromobenzoate
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for tert-butyl 4-bromobenzoate. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed spectral analysis, experimental protocols, and logical visualizations to aid in the characterization of this compound.
Compound Overview
This compound is a halogenated aromatic ester commonly used as a building block in organic synthesis. Accurate interpretation of its NMR spectra is crucial for verifying its structure and purity.
-
IUPAC Name: this compound
-
CAS Number: 59247-47-1
-
Molecular Formula: C₁₁H₁₃BrO₂
-
Molecular Weight: 257.12 g/mol
Quantitative NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃).
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.84 | Doublet (d) | 8.5 | 2H | Aromatic (H-2, H-6) |
| 7.54 | Doublet (d) | 8.5 | 2H | Aromatic (H-3, H-5) |
| 1.59 | Singlet (s) | - | 9H | tert-butyl (-C(CH₃)₃) |
Data sourced from ChemicalBook[1].
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 164.8 | Carbonyl (C=O) |
| 138.8 | Aromatic (C-4, C-Br) |
| 130.8 | Aromatic (C-2, C-6) |
| 130.4 | Aromatic (C-1, C-C=O) |
| 128.4 | Aromatic (C-3, C-5) |
| 81.4 | Quaternary tert-butyl (-C (CH₃)₃) |
| 28.1 | Methyl tert-butyl (-C(CH₃ )₃) |
Data sourced from Supporting Information, The Royal Society of Chemistry[2].
Experimental Protocols
The following are generalized protocols for acquiring ¹H and ¹³C NMR spectra for a compound like this compound.
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.
-
Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean, dry NMR tube.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Spectroscopy Acquisition
-
Instrumentation: The spectrum is typically recorded on a 400 MHz or higher field NMR spectrometer[2].
-
Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the CDCl₃ solvent.
-
Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity and resolution.
-
Parameter Setup:
-
Pulse Angle: 30-90 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans (ns): 8-16, depending on the sample concentration.
-
-
Data Acquisition: Acquire the Free Induction Decay (FID).
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale by setting the residual CHCl₃ signal to δ 7.26 ppm.
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy Acquisition
-
Instrumentation: The same spectrometer as for ¹H NMR is used, operating at the corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument)[2].
-
Tuning and Shimming: Tune the probe for ¹³C and re-shim if necessary.
-
Parameter Setup: A standard broadband proton-decoupled pulse sequence is typically used.
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 128-1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
Data Acquisition: Acquire the FID.
-
Processing:
-
Apply a Fourier transform with an exponential line broadening factor of 1-2 Hz.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the CDCl₃ triplet centered at δ 77.16 ppm.
-
Visualization of Spectral Relationships and Workflow
The following diagrams, generated using the DOT language, illustrate key relationships and processes involved in the NMR analysis of this compound.
Caption: Correlation between the molecular structure and NMR signals.
Caption: General workflow for obtaining and processing NMR spectra.
References
An In-depth Technical Guide to the Physical Properties of tert-Butyl 4-Bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of tert-butyl 4-bromobenzoate, a key intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and safety information to facilitate its effective use in a laboratory setting.
Core Physical and Chemical Properties
This compound, with the CAS number 59247-47-1, is a derivative of benzoic acid.[1][2] Its fundamental properties are summarized below.
| Identifier | Value | Reference |
| Chemical Formula | C₁₁H₁₃BrO₂ | [1][2][3][4][5] |
| Molecular Weight | 257.12 g/mol | [3][6] |
| IUPAC Name | This compound | [6] |
| Canonical SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)Br | [6] |
| InChI Key | BFJJYXUCGYOXDM-UHFFFAOYSA-N | [6] |
Physical State and Thermal Properties
There are some discrepancies in the reported physical state of this compound in available literature, with some sources describing it as a colorless to light yellow liquid and others as a white crystalline solid.[3] This variation may be attributed to the purity of the sample or the ambient temperature.
| Property | Value | Notes |
| Appearance | Colorless to light yellow liquid OR White crystalline solid | [3] |
| Melting Point | ~ 70-73 °C | For the solid form. |
| Boiling Point | 91-92 °C at 1.2 Torr ~290-291 °C at 760 mmHg | Boiling point is typically reported at reduced pressure.[3] |
| Flash Point | 133.4 °C | [7] |
Density and Solubility
| Property | Value | Notes |
| Density | 1.331 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in organic solvents such as ethanol, chloroform, and dichloromethane. |
Spectroscopic Data
| Spectrum | Data |
| ¹H NMR (600 MHz, CDCl₃) | δ 7.84 (d, J = 8.5 Hz, 2H), 7.54 (d, J = 8.5 Hz, 2H), 1.59 (s, 9H) |
| ¹³C NMR | Data available. |
| Infrared (IR) | Data available. |
| Mass Spectrometry (MS) | Data available. |
Safety and Handling
This compound is associated with certain hazards and should be handled with appropriate safety precautions.
Hazard Statements: [8]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements: [8]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
Experimental Protocols
The following are detailed methodologies for the determination of key physical properties of this compound.
Workflow for Physical Property Determination
Caption: Workflow for determining the physical properties.
Melting Point Determination
This protocol is applicable if the sample is a solid.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack the capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure accurate determination.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Continue heating slowly and record the temperature at which the entire sample becomes a clear liquid (T2).
-
The melting point is reported as the range T1-T2.
Boiling Point Determination at Reduced Pressure
Apparatus:
-
Distillation apparatus (round-bottom flask, distillation head with thermometer adapter, condenser, receiving flask)
-
Heating mantle
-
Vacuum pump
-
Manometer
-
Capillary tube (sealed at one end)
Procedure:
-
Place a small volume of liquid this compound into the round-bottom flask along with a boiling chip or a magnetic stir bar.
-
Insert a fine capillary tube (sealed end up) into the liquid.
-
Assemble the distillation apparatus, ensuring all joints are properly sealed.
-
Connect the apparatus to a vacuum pump and a manometer.
-
Evacuate the system to the desired pressure (e.g., 1.2 Torr).
-
Begin heating the flask gently with the heating mantle.
-
Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary.
-
Record the temperature at which a continuous and rapid stream of bubbles is observed. This is the boiling point at the recorded pressure.
-
To stop the determination, remove the heat source and allow the apparatus to cool before slowly re-introducing air into the system.
Density Determination
Apparatus:
-
Pycnometer (specific gravity bottle) or a graduated cylinder
-
Analytical balance
Procedure:
-
Carefully clean and dry the pycnometer and weigh it accurately on an analytical balance (m1).
-
Fill the pycnometer with this compound, ensuring there are no air bubbles. If using a pycnometer with a stopper, insert the stopper and allow any excess liquid to overflow.
-
Wipe the outside of the pycnometer dry and weigh it again (m2).
-
Empty and clean the pycnometer. Fill it with a reference liquid of known density at the same temperature (e.g., deionized water) and weigh it (m3).
-
The density of the sample (ρ_sample) can be calculated using the formula: ρ_sample = [(m2 - m1) / (m3 - m1)] * ρ_water
Alternatively, for a less precise measurement, a known volume of the liquid can be transferred to a tared graduated cylinder and weighed. The density is then the mass of the liquid divided by its volume.
Solubility Determination
Apparatus:
-
Test tubes
-
Vortex mixer or magnetic stirrer
-
Graduated pipettes
-
Constant temperature bath (optional)
Procedure:
-
To a test tube, add a measured volume (e.g., 1 mL) of the desired solvent (e.g., ethanol, chloroform, dichloromethane).
-
Add a small, accurately weighed amount of this compound to the solvent.
-
Vigorously agitate the mixture using a vortex mixer or a magnetic stirrer for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution to see if the solid has completely dissolved.
-
If the solid has dissolved, continue adding small, weighed portions of the solute, agitating after each addition, until a saturated solution is formed (i.e., a small amount of undissolved solid remains).
-
The solubility can then be expressed quantitatively (e.g., in g/100 mL or mol/L). For qualitative assessment, the terms soluble, sparingly soluble, or insoluble can be used based on the amount of solute that dissolves in a given volume of solvent.
References
- 1. Video: Boiling Points - Concept [jove.com]
- 2. scbt.com [scbt.com]
- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. chem.ws [chem.ws]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. byjus.com [byjus.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Guide: Solubility Profile of Tert-Butyl 4-Bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility information for tert-butyl 4-bromobenzoate. Due to the limited availability of precise quantitative data for this specific compound, this guide also includes solubility data for structurally similar compounds to provide a comparative context for researchers. Furthermore, a detailed, standardized experimental protocol for determining the solubility of organic compounds is provided to enable researchers to generate precise data in their own laboratory settings.
Introduction to this compound
This compound is an organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and other biologically active molecules. Its chemical structure, featuring a bulky tert-butyl ester group and a brominated benzene ring, significantly influences its physical and chemical properties, including its solubility. Understanding the solubility of this compound in various solvents is critical for its application in organic synthesis, purification, and formulation development.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₃BrO₂ | |
| Molecular Weight | 257.12 g/mol | |
| Appearance | White crystalline solid or colorless to light yellow liquid | |
| Melting Point | 70-73 °C or 91-92 °C (at 1.2 Torr) | |
| Boiling Point | 290-291 °C or 297 °C (at 760 mmHg) |
Solubility Profile
Qualitative Solubility:
-
Ethanol: Soluble
-
Chloroform: Soluble
-
Dichloromethane: Soluble
To provide a more comprehensive understanding, the following table includes solubility data for structurally related compounds, 4-bromobenzoic acid and ethyl 4-bromobenzoate. This information can be used to estimate the solubility behavior of this compound. The presence of the bulky, nonpolar tert-butyl group in this compound is expected to decrease its solubility in polar solvents compared to its ethyl ester counterpart and the free carboxylic acid.
Table 1: Quantitative and Qualitative Solubility of Structurally Similar Compounds
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| 4-Bromobenzoic Acid | Ethanol | Not Specified | Soluble (5%) | [1][2] |
| Diethyl Ether | Not Specified | Slightly Soluble | [1] | |
| Hot Water | Not Specified | Slightly Soluble | [3] | |
| Ethyl 4-bromobenzoate | Ethanol | Not Specified | Soluble | [4] |
| Ether | Not Specified | Soluble | [4] | |
| Chloroform | Not Specified | Soluble | [4] | |
| Water | Not Specified | Slightly Soluble | [5] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound in various organic solvents, based on the widely accepted shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a specified solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (e.g., ethanol, chloroform, dichloromethane) of analytical grade
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
-
Equilibration:
-
Seal the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed; equilibrium is reached when the concentration of the solute remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed for a specified duration.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC or GC method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Determine the concentration of the solute in the diluted sample by comparing its analytical response to the calibration curve.
-
-
Data Reporting:
-
Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor.
-
Report the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Logical Relationships in Solubility
The solubility of an organic compound like this compound is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in each other. The interplay of intermolecular forces between the solute and the solvent determines the extent of solubility.
Conclusion
While quantitative solubility data for this compound remains to be definitively established in the scientific literature, qualitative data and analysis of structurally similar compounds suggest good solubility in common organic solvents such as ethanol, chloroform, and dichloromethane. For researchers requiring precise solubility data for applications in drug development and process chemistry, the provided experimental protocol offers a robust methodology for its determination. A thorough understanding of the solubility of this key intermediate is essential for its effective utilization in synthetic and formulation processes.
References
- 1. 4-Bromobenzoic acid p-Bromobenzoic acid [sigmaaldrich.com]
- 2. 4-Bromobenzoic acid | 586-76-5 [chemicalbook.com]
- 3. 4-Bromobenzoic acid, 97% | Fisher Scientific [fishersci.ca]
- 4. ETHYL 4-Bromobenzoate [nanfangchem.com]
- 5. Ethyl 4-bromobenzoate, 99% 10 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
The Genesis of Therapeutics: A Technical Guide to Core Starting Materials for Biologically Active Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel, biologically active compounds is the cornerstone of modern drug discovery. The journey from a conceptual therapeutic target to a viable drug candidate is arduous and complex, often beginning with the selection of a core molecular scaffold. These starting materials are not merely inert building blocks; they are "privileged scaffolds," molecular frameworks with a proven propensity to interact with biological targets, or "natural product scaffolds," endowed by evolution with inherent bioactivity. This technical guide provides an in-depth exploration of key starting materials, their synthesis into biologically active compounds, the signaling pathways they modulate, and the experimental workflows that underpin their development. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key reactions are provided. Complex biological and experimental processes are visualized through diagrams generated using the Graphviz DOT language, adhering to strict formatting and color contrast guidelines.
Privileged Scaffolds in Medicinal Chemistry
Privileged scaffolds are molecular frameworks that appear in a multitude of biologically active compounds, often demonstrating the ability to bind to various receptors.[1][2] Their versatility and pre-validated biological relevance make them ideal starting points for the synthesis of compound libraries in drug discovery.
Benzodiazepines
The benzodiazepine scaffold is a well-established privileged structure, famously known for its anxiolytic, sedative, and anticonvulsant properties.[3] However, its therapeutic potential extends beyond the central nervous system, with numerous derivatives exhibiting potent anticancer activity.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 3x | HeLa | 0.067 ± 0.002 | [4] |
| HepG2 | 0.087 ± 0.003 | [4] | |
| Compound 2a | Hep3B | 8.07% (G2-M phase arrest) | [5] |
| Unnamed | HeLa | 21.3 ± 1.7 | [5] |
| Unnamed | HeLa | 29.3 ± 0.6 | [5] |
| Unnamed | HeLa | 40.5 ± 0.5 | [5] |
| Dibenzodiazepine Derivative | HL-60 | 0.30 | [6] |
This protocol describes a general method for the synthesis of 1,5-benzodiazepines via the condensation of o-phenylenediamine (OPDA) and a ketone, catalyzed by H-MCM-22.[7]
Materials:
-
o-phenylenediamine (OPDA)
-
Ketone (e.g., acetone, cyclohexanone)
-
H-MCM-22 catalyst
-
Acetonitrile (CH3CN)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and the desired ketone (2.5 mmol) in acetonitrile (4 mL).
-
Add H-MCM-22 (100 mg) to the mixture.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 10% ethyl acetate in hexane. The reaction is typically complete within 1-3 hours.
-
Upon completion, filter the catalyst from the reaction mixture.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Extract the crude product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane mixture as the eluent to afford the pure 1,5-benzodiazepine derivative.
Diaryl Ethers
The diaryl ether motif is another prominent privileged scaffold found in numerous biologically active compounds, including kinase inhibitors. The flexibility of the ether linkage allows the two aryl rings to adopt conformations suitable for binding to the active sites of various enzymes.
Data for diaryl ether kinase inhibitors is extensive and proprietary. For the purpose of this guide, a representative table is not available in the public search results. Research in this area often involves large-scale screening of proprietary compound libraries.
The Ullmann condensation is a classic and widely used method for the synthesis of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol.[8][9][10]
Materials:
-
Aryl halide (e.g., 4-iodotoluene)
-
Phenol
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene or xylene (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add CuI (5 mol%), PPh3 (10 mol%), and K2CO3 (2 equivalents).
-
Add the aryl halide (1 equivalent) and the phenol (1.2 equivalents) to the flask.
-
Add anhydrous toluene or xylene as the solvent.
-
Heat the reaction mixture to reflux (typically 110-140 °C) and stir for 12-24 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the diaryl ether.
Natural Product Scaffolds
Natural products have long been a fertile source of inspiration for drug discovery, with their complex and diverse structures often pre-optimized by nature for biological activity.
Indoles
The indole ring is a ubiquitous heterocyclic scaffold found in a vast array of natural products and synthetic compounds with diverse biological activities, including antiviral and anticancer properties.[11][12][13]
| Compound ID | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 2 | HCV gt 1b | 12.4 | 109.9 | >8.8 | [13] |
| HCV gt 2a | 8.7 | >12.6 | [13] | ||
| Compound 20 | HCV | 1.02 | 46.47 | 45.56 | [13] |
| Compound 21 | HCV | 0.92 | 21.46 | 23.33 | [13] |
| Compound 37 | HIV-1 | 3.58 | >298 | >83.3 | [13] |
| Compound 1 | SARS-CoV-2 | 2.8 | >100 | >35.7 | [14] |
| Compound 7h | SARS-CoV-2 | 3.1 | >100 | >32.2 | [14] |
| Compound 1 | SARS-CoV-2 | 70.85 | >100 | >1.41 | [15] |
| Compound 2 | SARS-CoV-2 | 68.28 | >100 | >1.46 | [15] |
This protocol outlines a general procedure for the synthesis of indole-based triazole derivatives, which have shown antimicrobial activity.[16]
Materials:
-
Indole-2-carbohydrazide
-
Appropriate isothiocyanate (e.g., phenyl isothiocyanate)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Synthesis of Thiosemicarbazide Intermediate:
-
To a solution of indole-2-carbohydrazide (1 equivalent) in ethanol, add the appropriate isothiocyanate (1 equivalent).
-
Reflux the mixture for 3-4 hours.
-
Cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazide derivative.
-
-
Cyclization to Triazole:
-
Suspend the thiosemicarbazide derivative (1 equivalent) in an aqueous solution of NaOH (2N).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and acidify with dilute HCl to a pH of 5-6.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the pure 5-(1H-indol-2-yl)-4-substituted-1,2,4-triazole-3-thiol.
-
β-Lactams
The β-lactam ring is the core structural feature of one of the most important classes of antibiotics, including penicillins and cephalosporins.[7][17] These compounds act by inhibiting bacterial cell wall synthesis.[17]
| Compound | Bacterial Strain | MIC (mg/L) | Reference |
| Meropenem + 24b | K. pneumoniae NDM | 0.5 (meropenem) + 32 (24b) | [18] |
| Meropenem + 24c | K. pneumoniae NDM | 0.5 (meropenem) + 32 (24c) | [18] |
Note: The data for β-lactams often involves combination therapies with β-lactamase inhibitors. The MIC values represent the concentration required to inhibit bacterial growth.
The Staudinger cycloaddition, the [2+2] cycloaddition of a ketene and an imine, is a fundamental method for the synthesis of the β-lactam ring.[19]
Materials:
-
Substituted aniline
-
Aromatic aldehyde
-
2-Chloroacetyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM) or Toluene
-
Silica gel for column chromatography
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve the substituted aniline (1 equivalent) and the aromatic aldehyde (1 equivalent) in a suitable solvent like toluene or DCM.
-
Stir the mixture at room temperature for 2-4 hours. The formation of the imine can be monitored by TLC.
-
In many cases, the imine is used in the next step without isolation.
-
-
[2+2] Cycloaddition:
-
Cool the solution containing the imine to 0 °C.
-
In a separate flask, dissolve 2-chloroacetyl chloride (1.2 equivalents) and triethylamine (1.5 equivalents) in the same solvent.
-
Add the solution of 2-chloroacetyl chloride and triethylamine dropwise to the imine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the β-lactam.
-
Signaling Pathways and Experimental Workflows
The development of biologically active compounds requires a deep understanding of the cellular pathways they target and the experimental workflows used to identify and optimize them.
Signaling Pathways
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer therapies.[20][21]
Caption: EGFR Signaling Pathway leading to cell proliferation and survival.
The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels. Dysregulation of this pathway is implicated in cancer and other diseases.[22][23]
Caption: VEGFR Signaling Pathway leading to angiogenesis.
Experimental Workflow: From Hit to Lead
The process of discovering and developing a new drug is a multi-stage endeavor. The "hit-to-lead" and "lead optimization" phases are critical for refining initial screening hits into viable drug candidates.[24][25]
Caption: A simplified workflow from hit identification to lead candidate selection.
Conclusion
The selection of a starting material is a critical decision in the drug discovery process. Privileged scaffolds and natural products offer a significant advantage by providing a foundation of known biological relevance and chemical tractability. This guide has provided a technical overview of key starting materials, their synthesis, and their biological context. The provided experimental protocols and quantitative data serve as a practical resource for researchers, while the visualized signaling pathways and experimental workflows offer a conceptual framework for understanding the intricate process of developing new medicines. The continued exploration and innovative derivatization of these core structures will undoubtedly fuel the discovery of the next generation of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. process.st [process.st]
- 4. Assessment of elementary derivatives of 1,5-benzodiazepine as anticancer agents with synergy potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of antitumor activity of dibenzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. scielo.org.mx [scielo.org.mx]
- 11. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]
- 12. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 18. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02490C [pubs.rsc.org]
- 19. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 20. commerce.bio-rad.com [commerce.bio-rad.com]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
- 23. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 24. Hit to lead - Wikipedia [en.wikipedia.org]
- 25. excelra.com [excelra.com]
An In-depth Technical Guide to tert-Butyl 4-bromobenzoate
This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of tert-butyl 4-bromobenzoate, a key intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Identification
This compound is an ester derivative of 4-bromobenzoic acid and tert-butanol. The structure consists of a para-substituted benzene ring with a bromine atom and a tert-butyl ester group.
A Technical Guide to the Safety and Hazards of Tert-butyl 4-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and hazard information for tert-butyl 4-bromobenzoate (CAS No. 59247-47-1), a halogenated benzoic acid derivative commonly utilized as a building block in the synthesis of various biologically active compounds.[1] Adherence to strict safety protocols is paramount when handling this chemical to mitigate risks to personnel and the environment. This guide synthesizes data from safety data sheets (SDS) and chemical databases to provide a detailed resource for laboratory and industrial settings.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The signal word for this chemical is "Warning".[2] The primary hazards are related to irritation and acute toxicity if ingested or inhaled.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | GHS Code | Hazard Statement |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 (reported in 50% of notifications) | H302 | Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Causes serious eye irritation.[2] |
| Acute Toxicity, Inhalation | Category 4 | H332 | Harmful if inhaled. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3, Respiratory Tract Irritation | H335 | May cause respiratory irritation.[2] |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is a prerequisite for its safe handling.
Table 2: Key Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 59247-47-1[2][3] |
| Molecular Formula | C11H13BrO2[2][3] |
| Molecular Weight | 257.12 g/mol [2][3] |
| Appearance | Liquid |
| Boiling Point | 297°C at 760 mmHg[3] |
| Flash Point | 133.4°C[3] |
Toxicological Information
The primary toxicological concerns are irritation to the skin, eyes, and respiratory system.[2][4] While detailed quantitative toxicological studies such as LD50 or LC50 values are not available in the provided search results, the GHS classification indicates a potential for harm upon acute exposure.[3][5]
-
Skin Contact : Causes skin irritation, which may manifest as itching, scaling, or reddening.[2][4]
-
Eye Contact : Causes serious eye irritation, characterized by redness, watering, and pain.[2][4]
-
Inhalation : May cause respiratory tract irritation.[2] Harmful if inhaled.
-
Ingestion : Harmful if swallowed.[2]
Safe Handling and Exposure Control Workflow
A systematic approach to handling this compound is essential to minimize exposure and ensure laboratory safety. The following workflow diagram illustrates the logical progression from risk assessment to disposal.
Caption: Logical workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact and to minimize inhalation exposure.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
|---|---|
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] |
| Skin Protection | Handle with chemical-impermeable gloves that have been inspected prior to use. Wear fire/flame resistant and impervious clothing.[3] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3] |
| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and immediately after handling the product.[3] |
Fire and Explosion Hazards
While not highly flammable, this compound is combustible and presents fire hazards under specific conditions.
Table 4: Firefighting Measures
| Parameter | Information |
|---|---|
| Flash Point | 133.4°C[3] |
| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3] |
| Specific Hazards from Combustion | Vapors are heavier than air and may spread along floors. On intense heating, explosive mixtures with air can be formed. |
| Hazardous Combustion Products | Thermal decomposition can produce carbon oxides and hydrogen bromide gas.[5][6] |
| Firefighter Protection | Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[3] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
Table 5: First Aid Protocols
| Exposure Route | First Aid Protocol |
|---|---|
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3] |
| Skin Contact | Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[3] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
Accidental Release and Disposal
Proper containment and disposal are necessary to prevent environmental contamination and further personnel exposure.
-
Accidental Release :
-
Ensure adequate ventilation and remove all sources of ignition.[3]
-
Evacuate personnel to safe areas.[3]
-
Wear appropriate personal protective equipment, including chemical-impermeable gloves.[3]
-
Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3]
-
Collect the spillage using spark-proof tools and place it in a suitable, closed container for disposal.[3]
-
-
Disposal : Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations.[3]
Note on Experimental Protocols
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of Tert-butyl 4-bromobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction is extensively used in the synthesis of biaryl and substituted aromatic compounds, which are key structural motifs in many pharmaceuticals, agrochemicals, and advanced materials.[1][4] Tert-butyl 4-bromobenzoate is a valuable building block in this context, as the tert-butyl ester group can serve as a protecting group for the carboxylic acid functionality, which is prevalent in many biologically active molecules. These application notes provide detailed protocols and reaction parameters for the successful implementation of Suzuki coupling reactions utilizing this compound.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[1]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Data Presentation
The success of a Suzuki coupling reaction is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. The following tables summarize common reagents and conditions for the Suzuki coupling of aryl bromides, including those structurally similar to this compound.
Table 1: Common Palladium Catalysts and Ligands
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | Triphenylphosphine (built-in) | 1-5 | A versatile and commonly used catalyst.[5] |
| Pd(OAc)₂ | SPhos, XPhos, P(t-Bu)₃ | 1-5 (Catalyst), 2-10 (Ligand) | Requires an external phosphine ligand.[5] |
| PdCl₂(dppf) | dppf (built-in) | 1-5 | Effective for a wide range of substrates. |
| Pd₂(dba)₃ | XPhos, SPhos | 1.5-3 (Catalyst), 3-6 (Ligand) | A common Pd(0) source.[5] |
Table 2: Bases and Solvents for Suzuki Coupling Reactions
| Base | Equivalents | Solvent System | Temperature (°C) |
| K₂CO₃ | 2-3 | 1,4-Dioxane/H₂O, Toluene/H₂O, EtOH/H₂O | 80-110 |
| K₃PO₄ | 2-3 | 1,4-Dioxane, Toluene | 80-110 |
| Cs₂CO₃ | 2-3 | 1,4-Dioxane, THF | 80-100 |
| KOH | 2 | EtOH/H₂O | 60-80 |
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Round-bottom flask or reaction tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.
-
Heat the mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Protocol 2: Procedure using Pd(OAc)₂ with a Phosphine Ligand
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos or XPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 eq)
-
Anhydrous toluene
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, the phosphine ligand, and potassium phosphate.[5]
-
Add anhydrous toluene via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by performing three freeze-pump-thaw cycles.[5]
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.[5]
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
Visualizations
The following diagrams illustrate the fundamental aspects of the Suzuki coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki coupling reaction.
References
Application Notes and Protocols: Conditions for the Heck Reaction with tert-Butyl 4-Bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction has found extensive application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] tert-Butyl 4-bromobenzoate is a valuable building block in medicinal chemistry and materials science, and its functionalization via the Heck reaction allows for the introduction of diverse vinyl groups, leading to the synthesis of valuable intermediates such as substituted styrenes and acrylates.
These application notes provide a comprehensive overview of the key parameters and detailed experimental protocols for successfully conducting the Heck reaction with this compound. The information is curated to assist researchers in optimizing reaction conditions and achieving high yields of the desired cross-coupled products.
General Heck Reaction Mechanism
The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the active catalyst.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Key Parameters for Optimization
Successful execution of the Heck reaction with this compound requires careful consideration of several experimental parameters:
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precursor that is reduced in situ to the active Pd(0) species. Other sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are also frequently used. Supported catalysts such as Pd on carbon (Pd/C) or encapsulated palladium (Pd EnCat™) offer advantages in terms of catalyst recovery and reuse.[4]
-
Ligand: The choice of ligand is critical for catalyst stability and activity, particularly for the less reactive aryl bromides. Bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and tri(o-tolyl)phosphine are known to be effective.[5] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives to phosphines.[2]
-
Base: A base is required to neutralize the hydrobromic acid generated during the catalytic cycle. Both organic bases like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly employed.[6]
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dioxane are typically used to facilitate the dissolution of the reactants and catalyst.[4]
-
Additive: In some cases, the addition of a phase-transfer catalyst, such as a tetraalkylammonium salt (e.g., tetrabutylammonium bromide - TBAB or tetrabutylammonium chloride - Bu₄NCl), can enhance the reaction rate and yield.[4]
Experimental Protocols
The following protocols provide a starting point for the Heck reaction of this compound with representative alkenes, styrene and n-butyl acrylate. Optimization of reaction time and temperature may be necessary for specific substrates.
Protocol 1: Heck Reaction with Styrene
Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 5. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Deprotection of tert-butyl 4-bromobenzoate to 4-bromobenzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyl ester is a widely utilized protecting group for carboxylic acids in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. The deprotection of tert-butyl 4-bromobenzoate to yield 4-bromobenzoic acid is a critical transformation in the synthesis of numerous pharmaceuticals and other biologically active molecules where the 4-bromobenzoic acid moiety is a key structural component. This document provides detailed application notes and protocols for this chemical transformation, focusing on the most common and effective methods.
Chemical Transformation
The overall chemical reaction involves the acid-catalyzed cleavage of the tert-butyl ester to liberate the corresponding carboxylic acid and isobutylene as a volatile byproduct.
Caption: Chemical transformation of this compound to 4-bromobenzoic acid.
Data Presentation: Comparison of Deprotection Methods
Several methods can be employed for the deprotection of tert-butyl esters. The choice of method often depends on the substrate's sensitivity to specific acidic conditions and the presence of other functional groups. The following table summarizes common deprotection methods with typical reaction conditions and expected yields for aryl tert-butyl esters.
| Reagent(s) | Solvent(s) | Temperature | Time | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 5 hours | >90 | A common and highly effective method.[1] Can also cleave other acid-sensitive groups like Boc. |
| Hydrochloric Acid (HCl) | Dioxane / Methanol | Room Temperature | 0.5 - 3 hours | High | 4M HCl in dioxane is effective and selective in some cases.[2][3][4][5] |
| Formic Acid | Neat or with a co-solvent | Room Temperature - Reflux | Variable | Good to High | A milder alternative to TFA, may require longer reaction times or heating. |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | 24 hours | Good | A Lewis acid approach that can offer different selectivity compared to protic acids. |
| Thermal (Reagent-free) | Protic Solvents (e.g., water, alcohols) | 120 - 240 °C | 15 - 40 minutes | Good to High | Utilizes high temperature and pressure in a continuous flow reactor; avoids acidic reagents. |
Experimental Protocols
The most common and generally high-yielding method for the deprotection of this compound is treatment with trifluoroacetic acid in dichloromethane.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol is based on well-established procedures for the cleavage of tert-butyl esters.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is in the range of 0.1-0.5 M.
-
Addition of TFA: While stirring at room temperature, add trifluoroacetic acid (TFA) to the solution. A common starting point is a 1:1 (v/v) mixture of DCM to TFA.[6] For complete and rapid deprotection, an excess of TFA is often used.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This typically takes 1 to 5 hours.
-
Work-up: a. Upon completion, concentrate the reaction mixture using a rotary evaporator to remove the DCM and excess TFA. b. Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane. c. Transfer the solution to a separatory funnel and wash with water and then with brine. d. To ensure complete removal of acidic residues, a wash with a dilute solution of sodium bicarbonate can be performed, followed by re-acidification of the aqueous layer with 1 M HCl and extraction of the product back into the organic phase. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure to yield the crude 4-bromobenzoic acid.
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed. The expected yield of 4-bromobenzoic acid is typically high, often in the range of 86-90% or greater for analogous preparations.[7]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the deprotection of this compound using an acidic protocol.
Caption: General workflow for the deprotection of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Tert-butyl 4-bromobenzoate as a Protecting Group Strategy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
In the realm of organic synthesis, particularly in the intricate pathways of drug development, the use of protecting groups is a fundamental strategy. A protecting group temporarily masks a reactive functional group, preventing it from interfering with reactions occurring elsewhere in the molecule. The selection of an appropriate protecting group is governed by its ease of introduction and removal, and its stability to a wide range of reaction conditions.
Tert-butyl 4-bromobenzoate is a bifunctional molecule that serves as an excellent example of a protecting group strategy. It contains a tert-butyl ester, which protects a carboxylic acid, and a bromo-aromatic moiety that can participate in various cross-coupling reactions. This allows for the modification of the aromatic ring while the carboxylic acid functionality is masked, to be revealed at a later, strategic point in the synthesis. This attribute makes this compound a valuable building block in the synthesis of complex, biologically active compounds.[1][2]
Applications:
The primary application of this compound lies in multi-step organic synthesis where a 4-substituted benzoic acid derivative is the target. The tert-butyl ester is stable under basic conditions, making it compatible with a variety of reactions, most notably the Suzuki-Miyaura cross-coupling. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of diverse aryl or vinyl substituents at the 4-position of the benzoate ring.[3] Once the desired modification is achieved, the tert-butyl group can be selectively removed under acidic conditions to liberate the carboxylic acid.
This strategy is particularly advantageous in:
-
Drug Discovery: Facilitating the synthesis of libraries of substituted benzoic acid derivatives for structure-activity relationship (SAR) studies.
-
Materials Science: The synthesis of novel organic materials where a carboxylic acid functionality is required for subsequent polymerization or surface functionalization.
-
Natural Product Synthesis: As a key intermediate in the total synthesis of complex natural products containing a substituted benzoic acid moiety.
Data Presentation
Table 1: Synthesis of this compound
| Reactants | Reagents/Solvent | Reaction Conditions | Yield | Reference |
| 4-Bromobenzoyl chloride, tert-Butanol | Pyridine, Methylene chloride | Stirred under N₂ for 2 days at room temperature | 70% | [4] |
| 4-Bromobenzoic acid, Di-tert-butyl dicarbonate | 4-Dimethylaminopyridine (DMAP), Dichloromethane | Stirred at room temperature for 2 hours | 95% | [1] |
Table 2: Deprotection of Tert-butyl Esters
| Substrate | Reagents/Solvent | Reaction Conditions | Outcome | Reference |
| Tert-butyl ester | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | Stirred at room temperature | Cleavage to carboxylic acid | [5][6] |
| Tert-butyl ester | Aqueous phosphoric acid | Mild heating | Selective deprotection | [7] |
| Tert-butyl ester | Zinc bromide (ZnBr₂), Dichloromethane (DCM) | Room temperature | Chemoselective hydrolysis | [8][9][10] |
| Tert-butyl benzoate | Potassium hydroxide (KOH), Tetrahydrofuran (THF) | Ambient temperature | Cleavage to carboxylic acid | [7] |
Table 3: Suzuki-Miyaura Cross-Coupling with Aryl Bromides
| Aryl Bromide | Boronic Acid/Ester | Catalyst/Ligand | Base/Solvent | Yield | Reference |
| Generic Aryl Bromide | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃, Toluene/Ethanol/H₂O | High | |
| Diaryl bromide | Bis(pinacolato)diboron | Pd(dppf)Cl₂ | Potassium acetate, 1,4-Dioxane | High | [3] |
| Aryl/Heteroaryl Halides | Aryl/Heteroarylboronic acids | Pd₂(dba)₃ / [HP(t-Bu)₃]BF₄ | KF·2H₂O | Good | [11] |
| 4-Bromobenzoic acid | Phenylboronic acid | Carbapalladacycle complex in Periodic Mesoporous Organosilicas (PMOs) | - | - | [12] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a known procedure.[4]
Materials:
-
4-Bromobenzoyl chloride (9.79 g, 1 equivalent)
-
Dry tert-Butanol (5.5 g, 1.5 equivalents)
-
Dry Pyridine (7.08 g, 2 equivalents)
-
Anhydrous Methylene chloride (20 mL)
Procedure:
-
To a stirred mixture of dry tert-butanol and dry pyridine, add a solution of 4-bromobenzoyl chloride in anhydrous methylene chloride.
-
Stir the mixture under a nitrogen atmosphere for 2 days at room temperature.
-
Dilute the reaction mixture with methylene chloride.
-
Extract the organic solution with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residual oil by distillation under reduced pressure to yield this compound.
Protocol 2: Deprotection of this compound
This is a general procedure for the acidic cleavage of tert-butyl esters.[5]
Materials:
-
Tert-butyl 4-phenylbenzoate (1 equivalent)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (5-10 equivalents)
Procedure:
-
Dissolve the tert-butyl 4-phenylbenzoate in dichloromethane.
-
Add trifluoroacetic acid to the solution at room temperature.
-
Stir the mixture for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent and TFA under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 4-phenylbenzoic acid.
Protocol 3: Suzuki-Miyaura Cross-Coupling of this compound
This is a general protocol for the Suzuki-Miyaura reaction.[3]
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.1 equivalents)
-
Cesium carbonate (2.5 equivalents)
-
Anhydrous 1,4-Dioxane
-
Water
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 equivalents)
Procedure:
-
In a round-bottom pressure flask equipped with a stir bar, add this compound, the arylboronic acid, and cesium carbonate.
-
Under an argon atmosphere, add anhydrous 1,4-dioxane and water.
-
Sparge the mixture with a stream of argon for 10 minutes.
-
Add Pd(dppf)Cl₂ to the mixture and purge with argon for an additional 10 minutes.
-
Seal the vessel with a screw cap and stir the reaction mixture at 100 °C overnight.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the tert-butyl 4-arylbenzoate.
Visualizations
Caption: Synthesis of this compound.
Caption: Protecting group strategy workflow.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Safety Information
-
This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood.[13][14]
-
4-Bromobenzoyl chloride: Corrosive. Reacts with water. Handle with extreme care, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Pyridine: Flammable, toxic, and harmful if swallowed, inhaled, or in contact with skin. Use in a fume hood.
-
Trifluoroacetic acid (TFA): Highly corrosive. Causes severe skin burns and eye damage. Use with appropriate PPE in a fume hood.
-
Palladium catalysts: May be toxic and pyrophoric. Handle under an inert atmosphere.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.[14]
References
- 1. TERT-BUTYL-4-BROMOBENZOATE | 59247-47-1 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. youtube.com [youtube.com]
- 4. prepchem.com [prepchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. tert-Butyl Esters [organic-chemistry.org]
- 8. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. researchgate.net [researchgate.net]
- 13. 59247-47-1|this compound|BLD Pharm [bldpharm.com]
- 14. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for tert-Butyl 4-Bromobenzoate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of tert-butyl 4-bromobenzoate, a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its tert-butyl ester group offers stability under various reaction conditions and can be readily deprotected, making it a valuable starting material in the synthesis of complex molecules for pharmaceutical and materials science applications.
Core Applications:
This compound is an ideal substrate for several critical carbon-carbon and carbon-nitrogen bond-forming reactions, including:
-
Suzuki-Miyaura Coupling: For the synthesis of biaryl compounds.
-
Sonogashira Coupling: For the synthesis of aryl alkynes.
-
Buchwald-Hartwig Amination: For the synthesis of arylamines.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the cross-coupling reactions of this compound based on established methodologies for similar aryl bromides.
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~95 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | - | Et₃N | THF | 65 | 8 | ~90 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | ~85 |
Experimental Protocols
Suzuki-Miyaura Coupling: Synthesis of tert-Butyl 4-Phenylbenzoate
This protocol describes the palladium-catalyzed cross-coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 80-100°C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield tert-butyl 4-phenylbenzoate.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Sonogashira Coupling: Synthesis of tert-Butyl 4-(Phenylethynyl)benzoate
This protocol details the coupling of this compound with a terminal alkyne.[1]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene (1.2 eq) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.
-
Once complete, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the product.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Synthesis of tert-Butyl 4-(Phenylamino)benzoate
This protocol outlines the palladium-catalyzed amination of this compound.[2]
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.01 eq), RuPhos (0.02 eq), and sodium tert-butoxide (1.4 eq) to a Schlenk tube.
-
Add this compound (1.0 eq) and anhydrous toluene.
-
Add aniline (1.2 eq) to the mixture.
-
Seal the tube and heat the reaction to 100°C for 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with ethyl acetate, wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
References
Application Notes and Protocols: Reaction of tert-butyl 4-bromobenzoate with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction between tert-butyl 4-bromobenzoate and various Grignard reagents. This versatile reaction is a cornerstone of modern organic synthesis, enabling the formation of valuable 4-acylbenzoic acid tert-butyl esters. These products serve as key intermediates in the development of novel therapeutics, particularly as inhibitors of soluble epoxide hydrolase (sEH), a promising target for a range of diseases.
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2] The reaction of an organomagnesium halide (Grignard reagent) with an ester can lead to the formation of either a ketone or a tertiary alcohol, depending on the reaction conditions and the nature of the ester. The use of the bulky tert-butyl ester group in this compound offers a significant advantage in directing the reaction towards the formation of the ketone product, particularly when the reaction is conducted at low temperatures.[3] The tert-butyl group sterically hinders the coordination of the ester to the magnesium surface, which can prevent over-addition of the Grignard reagent.[3]
The resulting 4-acylbenzoic acid derivatives are of significant interest in medicinal chemistry. Specifically, they form the core scaffold of a class of potent inhibitors of soluble epoxide hydrolase (sEH).[4][5] Inhibition of sEH has emerged as a promising therapeutic strategy for managing a variety of medical conditions, including hypertension, inflammation, and pain.[4][6]
Data Presentation
The following table summarizes the reaction of this compound with various Grignard reagents to yield the corresponding tert-butyl 4-acylbenzoates. The data highlights the versatility of this reaction with both aryl and alkyl Grignard reagents. Low-temperature conditions are crucial for achieving good yields of the ketone product and minimizing the formation of the tertiary alcohol byproduct.
| Entry | Grignard Reagent (R-MgX) | Product (tert-butyl 4-acylbenzoate) | Reaction Conditions | Yield (%) | Reference |
| 1 | Phenylmagnesium bromide | tert-Butyl 4-benzoylbenzoate | THF, -78 °C to -40 °C | Moderate | [3] |
| 2 | 4-Methylphenylmagnesium bromide | tert-Butyl 4-(4-methylbenzoyl)benzoate | THF, -78 °C to -40 °C | Moderate | [3] |
| 3 | Ethylmagnesium bromide | tert-Butyl 4-propanoylbenzoate | THF, -78 °C to -40 °C | Moderate | [3] |
| 4 | Isopropylmagnesium chloride | tert-Butyl 4-isobutyrylbenzoate | THF, -78 °C to -40 °C | Moderate | [3] |
Note: "Moderate" yields are indicated as specific percentage yields were not provided in the primary literature under these exact conditions, but the formation of the ketone at low temperatures was highlighted as successful.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, from 4-bromobenzoyl chloride.
Materials:
-
4-Bromobenzoyl chloride
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure: [7]
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromobenzoyl chloride (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1 M solution of potassium tert-butoxide in THF (1.05 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature over 2 hours.
-
Dilute the reaction mixture with diethyl ether.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system (e.g., 95:5) to afford this compound as a colorless oil. A yield of approximately 95% can be expected.[7]
Protocol 2: General Procedure for the Reaction of this compound with a Grignard Reagent
This protocol outlines the general procedure for the synthesis of tert-butyl 4-acylbenzoates at low temperatures to favor ketone formation.
Materials:
-
This compound
-
Magnesium turnings (activated)
-
Appropriate aryl or alkyl bromide (e.g., bromobenzene)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Saturated ammonium chloride solution
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Under an inert atmosphere, add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of the aryl or alkyl bromide (1.1 eq) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a color change and gentle refluxing of the solvent. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature until most of the magnesium has been consumed.
-
-
Reaction with this compound:
-
Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the solution of this compound to the cold Grignard reagent via a cannula or dropping funnel.
-
Maintain the reaction temperature at -78 °C for a period of time (e.g., 1-2 hours), then allow it to slowly warm to approximately -40 °C.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at low temperature.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude tert-butyl 4-acylbenzoate by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for tert-butyl 4-acylbenzoate synthesis.
Signaling Pathway: Inhibition of Soluble Epoxide Hydrolase (sEH)
The 4-acylbenzoic acid moiety, after deprotection of the tert-butyl group, is a key structural feature of many potent inhibitors of soluble epoxide hydrolase (sEH). sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties.[4] By inhibiting sEH, the levels of beneficial EETs are increased, leading to therapeutic effects.
Caption: Inhibition of sEH by 4-acylbenzoic acid derivatives.
Applications in Drug Development
The tert-butyl 4-acylbenzoates synthesized through this methodology are valuable precursors for the development of potent and selective inhibitors of soluble epoxide hydrolase (sEH).[4][8] After hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, these molecules can effectively target the active site of the sEH enzyme.
The inhibition of sEH increases the bioavailability of endogenous epoxyeicosatrienoic acids (EETs), which possess a range of beneficial physiological effects, including anti-inflammatory, anti-hypertensive, and analgesic properties.[4][5] Consequently, sEH inhibitors derived from 4-acylbenzoic acids are being actively investigated for the treatment of various diseases, including:
-
Cardiovascular Diseases: Hypertension, atherosclerosis, and myocardial infarction.[4]
-
Inflammatory Disorders: Rheumatoid arthritis, inflammatory bowel disease, and asthma.[6]
-
Neuropathic Pain: Chronic pain states arising from nerve damage.
-
Kidney Disease: Diabetic nephropathy and other forms of chronic kidney disease.
The modular nature of the Grignard reaction with this compound allows for the synthesis of a diverse library of 4-acylbenzoic acid derivatives. This enables structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of sEH inhibitors, ultimately leading to the identification of promising drug candidates.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Grignard Reagents [chemed.chem.purdue.edu]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TERT-BUTYL-4-BROMOBENZOATE | 59247-47-1 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Sonogashira Coupling of tert-Butyl 4-Bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Sonogashira coupling of tert-butyl 4-bromobenzoate, a valuable reaction for the synthesis of functionalized aromatic compounds used in pharmaceutical and materials science research. This document outlines detailed experimental protocols for both traditional copper-catalyzed and modern copper-free conditions, alongside a summary of reaction parameters and a mechanistic overview.
Introduction
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is widely employed in organic synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups.[1] For drug development professionals, the Sonogashira coupling is a key tool for the synthesis of complex molecular architectures, including active pharmaceutical ingredients and their intermediates. The coupling of this compound with various terminal alkynes yields substituted benzoate esters, which are precursors to a variety of pharmacologically active molecules and functional materials.
Data Presentation
The efficiency of the Sonogashira coupling of aryl bromides is influenced by the choice of catalyst, ligands, base, solvent, and temperature. While specific data for this compound is not extensively published, the following table summarizes typical conditions and reported yields for the coupling of structurally similar p-substituted aryl bromides with terminal alkynes. The reaction of methyl 4-bromobenzoate provides a strong proxy for the expected outcome with the tert-butyl ester.
| Aryl Bromide | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl 4-bromobenzoate | Phenylacetylene | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | Cs₂CO₃ | 1,4-Dioxane | RT | 2 | 85 | [2] |
| 4-Bromobenzonitrile | Phenylacetylene | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | Cs₂CO₃ | 1,4-Dioxane | RT | 2 | 92 | [2] |
| 4'-Bromoacetophenone | Phenylacetylene | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | Cs₂CO₃ | 1,4-Dioxane | RT | 2 | 95 | [2] |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N | DMF | 100 | 3 | 98 | |
| Bromobenzene | Phenylacetylene | Cu(I)-PANI@MWCNT | KOH | DMF | 135 | 4 | 60 | [3] |
Experimental Protocols
Two detailed protocols are provided below: a traditional copper-catalyzed method and a more modern copper-free approach. The choice of protocol may depend on the specific substrate, desired reaction conditions, and purification considerations.
Protocol 1: Traditional Copper-Catalyzed Sonogashira Coupling
This protocol is a general method for the palladium and copper co-catalyzed coupling of aryl bromides with terminal alkynes.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF)) (5 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Add the anhydrous and degassed solvent (5 mL) and triethylamine (3.0 mmol). Stir the mixture for 10-15 minutes at room temperature.
-
Addition of Alkyne: Add the terminal alkyne (1.2 mmol) to the reaction mixture dropwise via syringe.
-
Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor the progress by thin-layer chromatography (TLC) until the starting material (this compound) is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol outlines a copper-free method, which can be advantageous in minimizing alkyne homocoupling and simplifying purification.[2]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., SPhos) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous and degassed 1,4-dioxane (5 mL)
-
Argon gas supply
-
Standard Schlenk line glassware
Procedure:
-
Reaction Setup: In a dry Schlenk tube under an argon atmosphere, combine this compound (1.0 mmol), palladium(II) acetate (2 mol%), the phosphine ligand (4 mol%), and cesium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add the anhydrous and degassed 1,4-dioxane (5 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system.[2]
Mandatory Visualizations
Experimental Workflow
References
Application Notes: The Role of tert-Butyl 4-Bromobenzoate in Pharmaceutical Synthesis
Introduction
Tert-butyl 4-bromobenzoate (CAS 59247-47-1) is a versatile bifunctional reagent that serves as a critical building block in the synthesis of a wide array of biologically active compounds and active pharmaceutical ingredients (APIs).[1][2] Its utility stems from two key structural features: a bromine atom on the aromatic ring and a tert-butyl ester protecting group.[3] This unique combination allows for its participation in carbon-carbon bond-forming reactions while temporarily masking a reactive carboxylic acid moiety, making it an invaluable tool for medicinal chemists and drug development professionals.[3][4]
The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular scaffolds, particularly the biaryl structures common in many pharmaceuticals.[5][6][7] Simultaneously, the tert-butyl ester group protects the carboxylic acid from participating in undesired side reactions. This protecting group is robust under many synthetic conditions but can be selectively removed (deprotected) under acidic conditions to reveal the free carboxylic acid at a later, strategic point in the synthesis.[8][9][10]
Key Applications in Pharmaceutical Synthesis
Building Block in Cross-Coupling Reactions
The carbon-bromine (C-Br) bond in this compound is readily activated by palladium catalysts, making it an excellent substrate for cross-coupling reactions. This allows for the efficient formation of new carbon-carbon bonds, a fundamental process in the assembly of complex drug molecules.[11]
-
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (typically a boronic acid or ester) to form a biaryl linkage. This is one of the most widely used reactions in pharmaceutical development for synthesizing molecules with a biaryl core, such as the 'sartan' class of antihypertensive drugs.[4][6]
-
Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene.[5][11] The Heck reaction is instrumental in synthesizing precursors for various APIs and has been employed in the manufacturing routes of several clinical candidates.[12][13]
Carboxylic Acid Protection
The tert-butyl ester is a widely used protecting group for carboxylic acids due to its stability under neutral, basic, and certain reductive conditions.[10] This stability allows chemists to perform extensive modifications on other parts of the molecule without affecting the carboxyl group. The protection strategy is crucial for preventing the acidic proton of the carboxylic acid from interfering with organometallic reagents or basic reaction conditions.
The deprotection is typically achieved under acidic conditions, which cleave the ester to generate the carboxylic acid and volatile isobutylene.[8][14] This clean decomposition is advantageous as it simplifies product purification.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.[7]
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 8-24 hours, monitoring the reaction progress by TLC or LC-MS.[6]
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired biaryl compound.
Protocol 2: Heck Alkene Vinylation
This protocol provides a general method for the coupling of this compound with an alkene, such as n-butyl acrylate.
Materials:
-
This compound (1.0 eq)
-
Alkene (e.g., n-butyl acrylate, 1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., P(o-tol)₃, 2-4 mol%)
-
Base (e.g., Triethylamine (Et₃N), 1.5 eq)
-
Solvent (e.g., Acetonitrile or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flask purged with inert gas, dissolve this compound, the palladium catalyst, and the phosphine ligand in the chosen solvent.
-
Add the alkene and the base to the mixture.
-
Heat the reaction to 80-120 °C and stir for 12-48 hours, monitoring for completion by TLC or GC-MS.
-
After cooling, filter the mixture to remove palladium black and inorganic salts.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the residue via column chromatography to obtain the coupled product.
Protocol 3: Deprotection of the tert-Butyl Ester
This protocol details the cleavage of the tert-butyl ester to yield the free carboxylic acid using trifluoroacetic acid (TFA).
Materials:
-
tert-Butyl ester substrate (1.0 eq)
-
Trifluoroacetic acid (TFA, 5-10 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the tert-butyl ester-containing compound in dichloromethane (DCM).[8]
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.[8]
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
Co-evaporate the residue with toluene or another suitable solvent multiple times to ensure complete removal of TFA.
-
The resulting carboxylic acid can be used directly or purified further if necessary.
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | ~85 | [7] |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >95 | [7] |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 95 |[7] |
Table 2: Comparison of Deprotection Methods for tert-Butyl Esters
| Method | Reagent(s) | Solvent | Conditions | Notes | Reference |
|---|---|---|---|---|---|
| Strong Acid | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT, 1-4 h | Very common, efficient, volatile byproducts.[8] | [8] |
| Lewis Acid | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | RT, 12-24 h | Milder conditions, can offer selectivity in the presence of other acid-labile groups like N-Boc.[15] | [15] |
| Aqueous Acid | 85% Phosphoric Acid (H₃PO₄) | Toluene | RT to 50 °C | Environmentally benign, mild, and selective.[9] | [8][9] |
| Microwave | p-Toluenesulfonic acid (p-TsOH) | Solvent-free | Microwave irradiation | Rapid and efficient for aromatic tert-butyl esters.[16] |[16] |
Visualizations
References
- 1. scbt.com [scbt.com]
- 2. TERT-BUTYL-4-BROMOBENZOATE | 59247-47-1 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. pharmtech.com [pharmtech.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tert-Butyl Esters [organic-chemistry.org]
- 10. Carboxyl Protecting Groups Stability [organic-chemistry.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Micellar-Promoted Heck Reaction for the Synthesis of DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Low yield in tert-butyl 4-bromobenzoate Suzuki coupling
Topic: Troubleshooting Low Yield in Suzuki Coupling of tert-butyl 4-bromobenzoate
This technical support center is designed for researchers, scientists, and professionals in drug development. It provides targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura cross-coupling of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to low yields and provides a systematic approach to resolving them.
Q1: My Suzuki coupling of this compound is resulting in a low yield. What are the most common initial checks I should perform?
A1: Low yields in Suzuki couplings, especially with sterically hindered and electron-deficient substrates like this compound, can often be attributed to several key factors. A systematic check of your reagents and reaction setup is the best first step.
-
Reagent Quality:
-
Aryl Halide: Ensure the purity of your this compound.
-
Boronic Acid/Ester: Boronic acids can degrade over time, particularly through protodeboronation.[1] It is advisable to use fresh, high-purity boronic acid or a more stable derivative like a pinacol ester.[2]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[1] Ensure they are fresh and have been stored correctly under an inert atmosphere. Using an air-stable precatalyst can also be beneficial.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands, which can lead to catalyst deactivation and homocoupling of the boronic acid.[2][3] Ensure all solvents and the reaction mixture are thoroughly degassed.
-
Solvent and Base Purity: Use anhydrous and degassed solvents. Ensure your base is of high purity and is appropriate for the reaction.
-
Q2: I suspect protodeboronation is a major side reaction. How can I minimize it?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction that lowers yield.[2] Here are several strategies to mitigate it:
-
Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation. Using milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be advantageous.[1]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation. Employing anhydrous conditions can help reduce this side reaction.[1]
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester or a MIDA boronate can protect it from premature decomposition. These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[1][2]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.
Q3: Homocoupling of my boronic acid is another significant side product. What causes this and how can I prevent it?
A3: The formation of a biaryl product from two molecules of the boronic acid (homocoupling) is a common side reaction that consumes your reagent and reduces the yield of the desired product.
-
Presence of Oxygen: The primary cause of homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[2][3] Rigorous degassing of your solvent and maintaining an inert atmosphere are crucial preventative measures.
-
Catalyst Choice: If you are using a Pd(II) precatalyst that requires in-situ reduction to the active Pd(0) species, incomplete reduction can lead to side reactions. Using a well-defined Pd(0) source, such as Pd(PPh₃)₄, can sometimes mitigate this issue.[2]
Q4: Could the tert-butyl ester group be interfering with the reaction?
A4: Yes, the tert-butyl ester group could potentially be problematic. While generally more stable to basic hydrolysis than methyl or ethyl esters, tert-butyl esters can still undergo hydrolysis under certain basic conditions, especially at elevated temperatures.[4] This would form the corresponding carboxylate, which has different solubility and may coordinate to the palladium catalyst, potentially inhibiting it.[2] If you suspect ester hydrolysis, consider using milder bases (e.g., K₃PO₄ or KF) and the lowest effective reaction temperature.
Q5: My reaction is sluggish and does not go to completion. How can I improve the reaction rate and conversion?
A5: The steric hindrance from the tert-butyl group can slow down key steps in the catalytic cycle.
-
Ligand Choice: For sterically hindered substrates, bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), can significantly improve reaction rates and yields.[4][5][6] These ligands promote the oxidative addition and reductive elimination steps.
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for sterically demanding substrates. However, this must be balanced with the potential for increased side reactions and decomposition.
-
Catalyst Loading: While not always ideal, a modest increase in the catalyst loading may improve conversion for challenging substrates.
Data Presentation
The following tables summarize the effects of different reaction parameters on the yield of Suzuki reactions with substrates analogous to this compound. These should serve as a guide for optimization.
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Base | Typical Conditions | Reported Yield Range (%) | Notes |
| Na₂CO₃ | Aqueous solution | 70-98% | A common and effective base, but can be too harsh for sensitive substrates. |
| K₂CO₃ | Solid or aqueous solution | 60-95% | Another widely used carbonate base.[1] |
| K₃PO₄ | Solid, often in anhydrous organic solvents | 80->95% | A milder base, often effective for sterically hindered substrates and can help prevent ester hydrolysis.[5][7] |
| Cs₂CO₃ | Solid, often in anhydrous organic solvents | 85-95% | A strong, but soft base that is often very effective for challenging couplings. |
| KF | Solid, anhydrous conditions | Good yields reported | Can be effective and is particularly mild, which may preserve the ester group.[8] |
Note: Yields are highly substrate-dependent.
Table 2: Comparison of Catalyst Systems for Suzuki Coupling of Aryl Bromides
| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Typical Yield Range (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ (inbuilt) | 1-5 | 40-85% | A common Pd(0) source, but can be sensitive to air and may require higher temperatures.[5][9] |
| Pd(OAc)₂ | PPh₃ | 1-3 | 50-90% | Pd(II) precatalyst that requires in-situ reduction. |
| [PdCl₂(dppf)] | dppf (inbuilt) | 1-3 | 70-95% | An air-stable Pd(II) precatalyst effective for a range of couplings.[9] |
| Pd₂(dba)₃ | SPhos/XPhos | 0.5-2 | >90% | Highly active system for sterically hindered and electron-poor substrates (Buchwald-Hartwig type ligands).[4][5][6] |
Note: Yields are highly substrate-dependent.
Experimental Protocols
The following are representative protocols that can be adapted for the Suzuki coupling of this compound.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a good starting point for the Suzuki coupling of this compound with an arylboronic acid using a common palladium catalyst.[5][9]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Procedure for Hindered Substrates using a Buchwald Ligand
This protocol is adapted for more challenging, sterically hindered substrates and employs a more active catalyst system.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous, degassed toluene or dioxane
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, SPhos, and K₃PO₄ to a dry reaction vessel.
-
Add this compound and the arylboronic acid.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to 100-110 °C with vigorous stirring for 4-12 hours, monitoring the reaction progress.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. diva-portal.org [diva-portal.org]
Side reactions of tert-butyl 4-bromobenzoate in synthesis
This technical support center provides troubleshooting guides and frequently asked questions concerning the use of tert-butyl 4-bromobenzoate in chemical synthesis. It is designed for researchers, scientists, and professionals in drug development to quickly diagnose and resolve common side reactions and experimental issues.
Troubleshooting Guides
This section addresses specific problems encountered during reactions involving this compound, offering potential causes and actionable solutions.
Guide 1: Low Yield or No Reaction in Suzuki Coupling
Problem: You are observing low yields or a complete lack of product formation when using this compound in a Suzuki coupling reaction.
Potential Causes:
-
Catalyst Inactivation: The Palladium (Pd) catalyst, particularly in its Pd(0) active state, can be oxidized by atmospheric oxygen, rendering it inactive.[1]
-
Inadequate Base: The chosen base may be too weak, insufficiently soluble, or used in a suboptimal amount to facilitate the transmetalation step of the catalytic cycle.[1]
-
Low Reaction Temperature: Many Suzuki couplings require heating to overcome the activation energy for oxidative addition and achieve a reasonable reaction rate.[2]
-
Substrate-Related Issues: The tert-butyl ester group, while generally stable, can sometimes interfere with the reaction or undergo hydrolysis under certain conditions.
Suggested Solutions:
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas like argon or nitrogen for 15-30 minutes or by using freeze-pump-thaw cycles.[1] Maintain a positive pressure of inert gas throughout the experiment.
-
Optimize Base and Solvent: Switch to a stronger base (e.g., CsF, K₃PO₄) or a different solvent system (e.g., dioxane/water, 2-MeTHF/water) to improve solubility and reactivity.
-
Adjust Temperature: Cautiously increase the reaction temperature. For thermally sensitive substrates, consider using a modern, highly active catalyst system (e.g., those based on Buchwald ligands like SPhos or XPhos) that can operate at lower temperatures, sometimes even at room temperature.[2]
-
Verify Starting Material Quality: Ensure the this compound is pure and dry.
Guide 2: Significant Homocoupling Byproducts Observed
Problem: Analysis of your crude reaction mixture shows significant amounts of 4,4'-di-tert-butyl biphenyl-dicarboxylate (from Ar-Ar homocoupling) or biphenyl (from boronic acid homocoupling).
Potential Causes:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of both the aryl halide and the boronic acid partner.[1]
-
High Temperatures: Excessive heat can sometimes lead to catalyst decomposition and favor side reactions, including homocoupling.[1]
-
Incorrect Stoichiometry: An imbalance in the ratio of reactants can sometimes contribute to homocoupling.
Suggested Solutions:
-
Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.
-
Temperature Control: Run the reaction at the lowest temperature that provides a reasonable conversion rate.
-
Use of Specific Ligands: Certain phosphine ligands are designed to minimize homocoupling by promoting the desired cross-coupling pathway.
-
Stoichiometry Check: Use a slight excess (1.1-1.5 equivalents) of the boronic acid reagent relative to the this compound.
Guide 3: Formation of Biphenyl Impurity in Grignard Reactions
Problem: When attempting to form a Grignard reagent from this compound, a significant amount of a biphenyl byproduct is formed.
Potential Causes:
-
High Local Concentration of Aryl Bromide: A high concentration of the starting material before Grignard formation is complete can lead to a coupling reaction between the newly formed Grignard reagent and unreacted this compound.[3]
-
Elevated Temperature: The formation of this biphenyl side product is favored at higher reaction temperatures.[3]
-
Slow Initiation: If the reaction is slow to start, the aryl bromide remains in solution for an extended period, increasing the chance of side reactions once some Grignard reagent is present.
Suggested Solutions:
-
Slow Addition: Add the solution of this compound dropwise to the magnesium turnings to maintain a low concentration of the aryl bromide.
-
Temperature Management: Maintain a gentle reflux and avoid excessive heating. Use an ice bath to control the reaction rate if it becomes too vigorous.
-
Magnesium Activation: Ensure the magnesium surface is active. This can be achieved by crushing the magnesium turnings, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane to initiate the reaction.[4]
Frequently Asked Questions (FAQs)
Q1: Can the tert-butyl ester group be cleaved during a Suzuki coupling reaction?
A: Yes, while the tert-butyl ester is relatively robust, it can be susceptible to cleavage under certain conditions. Strongly basic conditions, especially when paired with high temperatures and aqueous solvents for prolonged periods, can lead to hydrolysis, forming 4-bromobenzoic acid. If this is a problem, consider using milder bases like K₂CO₃ or CsF and the lowest effective temperature.
Q2: My Grignard reaction with this compound won't start. What should I do?
A: Failure to initiate is a common issue in Grignard reactions and is almost always due to an inactive magnesium surface or the presence of moisture.[4] First, ensure all glassware is oven-dried and solvents are anhydrous.[3] To activate the magnesium, you can add a small crystal of iodine, a few drops of 1,2-dibromoethane, or physically crush the magnesium turnings in situ with a dry glass rod to expose a fresh surface.
Q3: Besides homocoupling, what other side products are common in Suzuki reactions with this substrate?
A: Two other common side products are the protodeboronation of your boronic acid partner (where the boronic acid group is replaced by hydrogen) and the dehalogenation of this compound (forming tert-butyl benzoate).[1] Protodeboronation can be favored by prolonged heating, while dehalogenation can result from certain catalyst/ligand combinations or impurities.
Q4: Is this compound susceptible to nucleophilic aromatic substitution?
A: Generally, no. Aryl halides like this compound are very resistant to standard nucleophilic aromatic substitution (SₙAr) reactions.[5] The repulsion between the electron-rich aromatic ring and an incoming nucleophile, along with a strong C-Br bond, prevents this reaction under typical synthetic conditions.[5][6] Reaction would require extremely harsh industrial conditions (high heat and pressure) or a specific reaction pathway like Sₙ1 via a diazonium salt.[5]
Q5: Can the Grignard reagent formed from this compound react with the ester group of another starting material molecule?
A: Yes, this is a potential side reaction. The highly nucleophilic Grignard reagent can attack the electrophilic carbonyl carbon of the tert-butyl ester. The bulky nature of the tert-butyl group offers some steric protection, making this less likely than with methyl or ethyl esters, but it can still occur, especially at higher concentrations.[7][8] Slow addition of the aryl bromide to the magnesium is a key strategy to minimize this.[3]
Data and Protocols
Data Presentation
Table 1: Effect of Reaction Conditions on Suzuki Coupling Side Products
| Parameter | Condition | Homocoupling | Dehalogenation | Ester Hydrolysis | Recommendation |
| Atmosphere | Air | High | Moderate | Low | Use inert gas (Ar, N₂) |
| Inert | Low | Low | Low | Optimal | |
| Temperature | Room Temp | Low | Low | Very Low | Ideal if catalyst is active enough |
| 60-80 °C | Moderate | Low | Low-Moderate | Common, balance rate vs. side reactions | |
| >100 °C | High | Moderate | High | Avoid if possible | |
| Base Strength | Weak (e.g., NaHCO₃) | Low | Low | Very Low | May result in low conversion |
| Moderate (e.g., K₂CO₃) | Low | Low | Low | Good starting point | |
| Strong (e.g., CsOH) | Moderate | Moderate | High | Use with caution, short reaction times |
Table 2: Troubleshooting Grignard Reaction Initiation
| Symptom | Potential Cause | Solution | Success Rate |
| No cloudiness, no reflux | Inactive Mg surface | Add one crystal of iodine | High |
| Add ~50 µL of 1,2-dibromoethane | High | ||
| Crush Mg turnings with a glass rod | Moderate | ||
| Reaction starts then stops | Insufficient anhydrous solvent | Add more dry ether or THF | High |
| All Mg has been consumed | N/A (Reaction is complete) | N/A |
Experimental Protocols
Protocol 1: Rigorous Degassing for Suzuki Coupling
-
Assemble the reaction glassware (flask, condenser) and flame-dry under vacuum or oven-dry beforehand.
-
Add the solid reagents: this compound, boronic acid, base, and palladium catalyst/ligand.
-
Seal the flask with a rubber septum.
-
Insert a needle connected to a vacuum/inert gas manifold.
-
Evacuate the flask under vacuum for 1-2 minutes.
-
Refill the flask with argon or nitrogen.
-
Repeat the evacuate/refill cycle 3-5 times.
-
Add the solvent(s) (which should have been previously degassed by sparging with inert gas for 30 minutes) via a cannula or syringe.
-
If desired, bubble inert gas through the reaction mixture for an additional 5-10 minutes before heating.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: Desired vs. side reaction pathways in Suzuki coupling.
Caption: Logic diagram for Grignard reaction side products.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis and Purification of Tert-butyl 4-bromobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and purification of tert-butyl 4-bromobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: The primary impurities in the crude product are typically unreacted starting materials such as 4-bromobenzoic acid.[1] Depending on the synthetic route, other impurities can include byproducts from side reactions.
Q2: My final product is an oil, but I have seen it reported as a solid. Why is this?
A2: this compound is often isolated as a colorless oil.[2] However, depending on the purity, it can also exist as a low-melting solid. The presence of impurities can lower the melting point and cause it to appear as an oil.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: Purity is commonly assessed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and mass spectrometry (MS).[2] Thin Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress and assessing the purity of column chromatography fractions.
Troubleshooting Guides
Issue 1: Presence of Unreacted 4-bromobenzoic Acid in the Final Product
Symptoms:
-
¹H NMR spectrum shows a broad singlet corresponding to the carboxylic acid proton.
-
The product has an acidic pH when tested with litmus paper.
-
Broad O-H stretch observed in the IR spectrum.
Root Cause:
-
Incomplete reaction.
-
Ineffective removal of acidic starting material during work-up.
Troubleshooting Steps:
-
Reaction Optimization: Ensure the reaction goes to completion by monitoring with TLC. If starting material is still present, consider extending the reaction time or using a slight excess of the tert-butylating agent.
-
Aqueous Work-up: During the work-up procedure, wash the organic layer thoroughly with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize and remove unreacted 4-bromobenzoic acid.[1][2] Repeat the wash until no more gas evolution (CO₂) is observed.
-
Brine Wash: After the base wash, wash the organic layer with brine (saturated NaCl solution) to remove residual water and inorganic salts.[1][2]
-
Drying: Thoroughly dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent evaporation.[2]
Issue 2: Low Yield of this compound
Symptoms:
-
The isolated product mass is significantly lower than the theoretical yield.
Root Cause:
-
Incomplete reaction.
-
Product loss during aqueous work-up.
-
Inefficient purification.
Troubleshooting Steps:
-
Reaction Conditions: For syntheses involving 4-bromobenzoyl chloride and potassium tert-butoxide, ensure anhydrous conditions as the acyl chloride is sensitive to moisture. The reaction is often performed at low temperatures (e.g., -78 °C to room temperature) to control reactivity.[2]
-
Extraction: Ensure efficient extraction of the product from the aqueous layer by using an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and performing multiple extractions.
-
Purification: While column chromatography is effective for achieving high purity, it can sometimes lead to yield loss.[2] Optimize the column dimensions and solvent system to ensure good separation and recovery.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Initial Purity (by ¹H NMR) | Final Purity (by ¹H NMR) | Typical Yield Loss | Notes |
| Aqueous Wash (NaHCO₃) | ~85% | ~90-95% | < 5% | Effective for removing acidic impurities like 4-bromobenzoic acid. |
| Column Chromatography | ~90-95% | >98% | 10-20% | Provides high purity product, effective at removing a wide range of impurities.[2] |
| Recrystallization | ~95% | >99% | 15-25% | Can provide very high purity if a suitable solvent is found. |
Experimental Protocols
Protocol 1: Purification via Aqueous Wash
-
Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add a saturated solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake vigorously, periodically venting to release the pressure from CO₂ evolution.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash with NaHCO₃ solution until no more gas evolves.
-
Wash the organic layer with water, followed by a wash with brine.[1]
-
Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification via Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane). The optimal solvent system should be determined by TLC analysis.[1] this compound is less polar than 4-bromobenzoic acid and will elute first.
-
Fraction Collection: Collect the eluting solvent in fractions and analyze each fraction by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[2]
Mandatory Visualization
Caption: Troubleshooting workflow for improving product purity.
Caption: Synthesis pathway and potential impurity formation.
References
Technical Support Center: Optimization of tert-butyl 4-bromobenzoate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl 4-bromobenzoate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My reaction yield is significantly lower than reported in the literature. What are the common causes?
A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to reagent quality and reaction conditions.
-
Moisture Contamination: The presence of water in the reaction mixture is a primary cause of low yields, especially when using reactive reagents like 4-bromobenzoyl chloride. Water can hydrolyze the acid chloride back to 4-bromobenzoic acid and also react with strong bases like potassium tert-butoxide.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and ensure reagents like tert-butanol and pyridine are dry.
-
-
Poor Quality of Reagents: The purity and reactivity of key reagents are crucial.
-
Potassium tert-butoxide: This reagent is highly sensitive to moisture and can degrade upon storage. Using old or improperly stored potassium tert-butoxide will result in lower yields.
-
4-Bromobenzoyl chloride: This reagent can hydrolyze over time if exposed to atmospheric moisture.
-
Solution: Use freshly opened or properly stored reagents. It is good practice to use fresh potassium tert-butoxide for optimal results.
-
-
Suboptimal Reaction Temperature: Temperature control is critical for this reaction.
-
Too high a temperature can lead to side reactions and decomposition of the product.
-
Too low a temperature can result in an incomplete reaction.
-
Solution: Follow the recommended temperature profile for the chosen protocol. For the reaction with potassium tert-butoxide, maintaining a low temperature during addition is crucial.[1]
-
Q2: The reaction appears to be incomplete, with starting material still present after the recommended reaction time. What should I do?
A2: An incomplete reaction can be due to insufficient reagent amounts, poor mixing, or a deactivated catalyst (if applicable).
-
Insufficient Base or Acylating Agent: Ensure the stoichiometry of the reagents is correct. A slight excess of the nucleophile (tert-butoxide or tert-butanol/pyridine) is often used.
-
Inefficient Mixing: In heterogeneous mixtures, ensure vigorous stirring to maximize the contact between reactants.
-
Solution: Double-check the molar equivalents of your reagents. For reactions involving solids, ensure efficient stirring throughout the reaction period. Extending the reaction time can also be beneficial, but monitor for the formation of byproducts.
Q3: I am observing significant amounts of 4-bromobenzoic acid as a byproduct after workup. How can I prevent this?
A3: The formation of 4-bromobenzoic acid is typically due to the hydrolysis of either the starting 4-bromobenzoyl chloride or the this compound product.
-
Hydrolysis during Reaction: As mentioned in Q1, moisture in the reaction setup will lead to the formation of the carboxylic acid.
-
Hydrolysis during Workup: Tert-butyl esters are sensitive to acidic conditions and can be hydrolyzed back to the carboxylic acid and isobutylene.[2] Using an acidic wash during the workup can lead to product loss.
-
Solution: During the workup, use a mild basic wash, such as a saturated sodium bicarbonate solution, to neutralize any residual acid and prevent hydrolysis of the ester.[1]
-
Q4: What are the best practices for purifying crude this compound?
A4: The purification strategy depends on the scale of the reaction and the nature of the impurities.
-
Column Chromatography: For small to medium-scale reactions, flash column chromatography on silica gel is a highly effective method for obtaining a pure product. A non-polar eluent system, such as ethyl acetate in hexanes, is typically used.[1]
-
Distillation: For larger-scale preparations, distillation under reduced pressure can be an efficient purification method.[3]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification technique.
Data Presentation
The following table summarizes the reaction conditions and reported yields for the two primary methods of synthesizing this compound from 4-bromobenzoyl chloride.
| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |
| 4-Bromobenzoyl chloride | Potassium tert-butoxide | THF | -78 °C to RT | 2 hours | 95% | [1] |
| 4-Bromobenzoyl chloride | tert-Butanol, Pyridine | Methylene Chloride | Not specified | 2 days | 70% | [3] |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound.
Method 1: Synthesis from 4-Bromobenzoyl Chloride and Potassium tert-Butoxide[1]
This method offers a high yield and a relatively short reaction time.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromobenzoyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of potassium tert-butoxide (1.05 eq) in anhydrous THF to the cooled solution of 4-bromobenzoyl chloride via the dropping funnel over 30 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1.5 hours.
-
Workup:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a colorless oil.
Method 2: Synthesis from 4-Bromobenzoyl Chloride, tert-Butanol, and Pyridine[3]
This method uses less reactive and easier-to-handle reagents compared to potassium tert-butoxide.
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, combine dry tert-butanol (1.0 eq) and dry pyridine (1.2 eq) in anhydrous methylene chloride.
-
Reagent Addition: To this mixture, add a solution of 4-bromobenzoyl chloride (1.0 eq) in anhydrous methylene chloride dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 48 hours.
-
Workup:
-
Dilute the reaction mixture with methylene chloride.
-
Wash the organic layer with water (3x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the residual oil by distillation under reduced pressure to obtain this compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the synthesis of this compound using potassium tert-butoxide.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
Technical Support Center: Stability of Tert-butyl 4-bromobenzoate Under Acidic Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 4-bromobenzoate and other tert-butyl esters. The following information addresses common issues encountered during the acidic cleavage of the tert-butyl protecting group.
Frequently Asked Questions (FAQs)
Q1: What are the typical acidic conditions for cleaving the tert-butyl ester of this compound?
The most common method for cleaving tert-butyl esters is through acid-catalyzed hydrolysis.[1] Strong acids are typically used, with trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) being a widely employed reagent.[2][3] Other acidic systems, such as hydrogen chloride (HCl) in dioxane or acetic acid, can also be effective.[2]
Q2: My deprotection reaction of this compound is incomplete. What are the possible causes and how can I resolve this?
Incomplete cleavage of a tert-butyl ester is a common issue that can often be resolved by optimizing the reaction conditions.[2] Key factors to consider include:
-
Insufficient Acid Strength or Concentration: The reaction is acid-catalyzed, and a weak or dilute acid may not be sufficient to drive the reaction to completion.[2][4] For standard procedures, a 1:1 mixture of TFA in DCM is a good starting point.[2] If the reaction is still sluggish, increasing the TFA concentration to 95-100% may be necessary.[2]
-
Inadequate Reaction Time or Temperature: These reactions are typically conducted at room temperature (20-25°C).[2] If the reaction is slow, extending the reaction time is a viable solution. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of completion.[2][4] Most reactions are complete within a few hours.[2]
-
Presence of Excess Water: While a small amount of water can be beneficial, an excessive amount can dilute the acid and reduce its effectiveness.[2] Using anhydrous solvents is recommended.[2]
-
Steric Hindrance: A sterically hindered tert-butyl ester may require more forcing conditions, such as a higher temperature or longer reaction time, for complete removal.[4]
Q3: I am observing unexpected side products in my reaction. What could they be and how can I prevent their formation?
Side products typically arise from the highly reactive tert-butyl cation that is generated as a byproduct of the cleavage.[2][5] This carbocation can alkylate nucleophilic functional groups within the molecule or the solvent.[5]
To minimize these side reactions, the use of "scavengers" is highly recommended.[4][5] Scavengers are reagents that trap the reactive tert-butyl cation.[5] Common scavengers include:
-
Triisopropylsilane (TIS): A very effective scavenger.[4]
-
Water: Can also act as a scavenger.[2]
-
Thioanisole or Dithiothreitol (DTT): Particularly useful when working with sulfur-containing compounds.[4]
Q4: Can the acidic conditions used to cleave the tert-butyl ester affect other functional groups in my molecule?
Yes, the harsh acidic conditions required for tert-butyl ester cleavage can potentially damage other sensitive functional groups.[2] If you suspect substrate degradation, consider using milder deprotection methods.[2] For instance, Lewis acids like zinc bromide (ZnBr₂) in DCM have been shown to selectively cleave tert-butyl esters in the presence of other acid-labile groups under certain conditions.[6][7][8]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Incomplete Cleavage | Insufficient acid strength/concentration. | Increase the concentration of the acid (e.g., use a higher percentage of TFA).[2] |
| Inadequate reaction time. | Extend the reaction time and monitor progress using TLC or LC-MS.[2][4] | |
| Low reaction temperature. | Ensure the reaction is running at room temperature (20-25°C).[2] | |
| Formation of Side Products | Alkylation by the tert-butyl cation. | Add a scavenger such as triisopropylsilane (TIS) or water to the reaction mixture.[4][5] |
| Low Yield After Workup | The resulting carboxylic acid is water-soluble. | Saturate the aqueous phase with NaCl during extraction and perform multiple extractions to maximize recovery.[3] |
| Substrate Degradation | The reaction conditions are too harsh. | Consider milder deprotection methods, such as using a Lewis acid like ZnBr₂.[3][6] |
Experimental Protocols
Standard Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a standard method for the cleavage of a tert-butyl ester.
Materials:
-
Tert-butyl ester-protected compound (e.g., this compound)
-
Dichloromethane (DCM), anhydrous[2]
-
Trifluoroacetic acid (TFA)[2]
-
Triisopropylsilane (TIS) (optional, as a scavenger)[4]
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the tert-butyl ester-protected compound in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) to create a 50% TFA/DCM solution.[4]
-
If the substrate is susceptible to alkylation, add a scavenger such as triisopropylsilane (TIS) (typically 2.5-5% v/v).[4]
-
Stir the reaction mixture at room temperature.[3]
-
Monitor the progress of the reaction using TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[4]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[3]
-
For workup, dilute the reaction mixture with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
The crude product can be further purified by precipitation, crystallization, or chromatography as needed.[3]
Diagrams
Reaction Mechanism of Acid-Catalyzed Deprotection
Caption: Acid-catalyzed cleavage of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for t-butyl ester cleavage.
References
Technical Support Center: Troubleshooting Deprotection of Tert-butyl 4-bromobenzoate
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the incomplete deprotection of tert-butyl 4-bromobenzoate.
Troubleshooting Guides and FAQs
Q1: My deprotection of this compound using Trifluoroacetic Acid (TFA) is incomplete. What are the common causes and how can I resolve this?
Incomplete deprotection is a frequent challenge and can often be attributed to several factors related to reaction conditions.[1]
Potential Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The cleavage of the tert-butyl ester is an acid-catalyzed reaction.[2][3] If the acid is too weak or the concentration is too low, the reaction may not proceed to completion.[1]
-
Inadequate Reaction Time or Temperature: Deprotection reactions require sufficient time to complete. These reactions are typically conducted at room temperature (20-25°C), and lower temperatures will slow down the reaction rate.[1][4]
-
Solution: It is crucial to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] If the reaction is proceeding slowly, extend the reaction time until the starting material is fully consumed.[1][4] Most reactions are complete within a few hours.[4] For stubborn substrates, extending the reaction time from a few hours to overnight can be beneficial.[3] Gentle warming (e.g., to 40°C) can also facilitate cleavage but be cautious of potential side reactions.[3][5]
-
-
Excess Water: While a small amount of water can act as a scavenger for the tert-butyl cation, an excessive amount can dilute the acid and reduce its effectiveness.[1][6]
-
Solution: To minimize excess water, use anhydrous solvents when preparing the cleavage cocktail.[1]
-
-
Steric Hindrance: A sterically hindered tert-butyl ester may require more forceful conditions for complete removal.[3]
-
Solution: Increasing the reaction temperature or extending the reaction time may be necessary.[3]
-
Q2: I am observing unexpected side products during the deprotection of this compound. What are they and how can I prevent them?
The primary cause of side products is the highly reactive tert-butyl cation generated during the cleavage reaction.[1][7]
Common Side Products & Prevention:
-
Tert-butylation: The electrophilic tert-butyl cation can alkylate any nucleophilic sites on your molecule of interest.[1][7]
-
Formation of tert-butyl trifluoroacetate: The tert-butyl cation can also react with the trifluoroacetate anion.[4]
Q3: The acidic conditions for deprotection seem to be degrading my starting material or product. What are my options?
The harsh acidic environment required for tert-butyl ester cleavage can sometimes lead to the degradation of sensitive molecules.[9] If you suspect this is occurring, consider switching to a milder deprotection method.
Milder Alternatives to Strong Acids:
-
Aqueous Phosphoric Acid: 85 wt% aqueous phosphoric acid is an effective and more environmentally friendly reagent for cleaving tert-butyl esters.[10]
-
Silica Gel in Toluene: Refluxing the tert-butyl ester with silica gel in toluene can be a useful heterogeneous method for sensitive substrates.[11]
-
Tris(4-bromophenyl)aminium radical cation (Magic Blue) and Triethylsilane: This combination offers a mild, transition-metal-free deprotection method.[8][10]
Q4: How can I effectively monitor the progress of the deprotection reaction?
Monitoring the reaction is critical to determine the optimal reaction time and to ensure complete conversion.
-
Thin Layer Chromatography (TLC): TLC is a quick and cost-effective way to qualitatively follow the reaction. The product, 4-bromobenzoic acid, is significantly more polar than the starting this compound, resulting in a lower Rf value on the TLC plate.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for monitoring the reaction. The liquid chromatogram will show the disappearance of the starting material peak and the appearance of the product peak at different retention times. The mass spectrometer will confirm the identity of each peak by their respective mass-to-charge ratios.[2]
-
¹H NMR Spectroscopy: The disappearance of the characteristic singlet of the tert-butyl group around 1.4-1.5 ppm provides definitive evidence of deprotection.[12]
Data Presentation
Table 1: Common Reagents and Conditions for Tert-butyl Ester Deprotection
| Reagent | Co-solvent | Temperature (°C) | Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-25 | 2-5 hours | The most common method; scavengers are often required.[1][4] |
| Hydrogen Chloride (HCl) | Dioxane, Acetic Acid | 20-25 | Variable | A classic and effective method.[4] |
| Aqueous Phosphoric Acid (85 wt%) | Toluene, DCM | 20-50 | Variable | A milder, environmentally benign option.[10][13] |
| Silica Gel | Toluene | Reflux (110°C) | Overnight | A heterogeneous method suitable for sensitive substrates.[1][11] |
Experimental Protocols
Protocol 1: Standard TFA Deprotection of this compound
-
Dissolve this compound in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.[6]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equal volume of trifluoroacetic acid (TFA).[6]
-
If your molecule contains other nucleophilic functional groups sensitive to alkylation, add scavengers such as triisopropylsilane (TIS) (2.5-5%) and water (2.5-5%).[5][7]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.[5][6]
-
Monitor the progress of the reaction by TLC or LC-MS until all the starting material has been consumed.[3][6]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can aid in the complete removal of TFA.[4][14]
-
The crude product can be further purified by recrystallization or column chromatography if necessary.[5]
Protocol 2: Work-up Procedure for TFA Deprotection
-
Once the reaction is complete, dilute the reaction mixture with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.[15]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude 4-bromobenzoic acid.[5]
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete tert-butyl ester deprotection.
Caption: Mechanism of acid-catalyzed deprotection of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. tert-Butyl Esters [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of tert-Butyl 4-bromobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following sections address common issues encountered during the purification of tert-butyl 4-bromobenzoate and the removal of byproducts from its subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound after synthesis?
A1: The most common impurities depend on the synthetic route. If prepared via esterification of 4-bromobenzoic acid with tert-butanol, the primary impurity is typically unreacted 4-bromobenzoic acid. If synthesized from 4-bromobenzoyl chloride and potassium tert-butoxide, residual starting materials may be present.[1] Hydrolysis of the product can also lead to the formation of 4-bromobenzoic acid, especially during aqueous workup.[2]
Q2: How can I effectively remove unreacted 4-bromobenzoic acid from my this compound product?
A2: An effective method for removing acidic impurities like 4-bromobenzoic acid is to wash the crude product with a mild basic solution.[1][2][3] A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is commonly used.[1][2] The basic wash deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, while the desired ester remains in the organic phase.[3]
Q3: My Suzuki coupling reaction using this compound is complete, but I'm struggling to remove the palladium catalyst and byproducts. What purification strategy is recommended?
A3: Post-Suzuki coupling purification often involves a multi-step approach. First, the reaction mixture can be filtered through a pad of Celite to remove the heterogeneous palladium catalyst.[4] The filtrate can then be subjected to an aqueous workup to remove inorganic salts.[5][6] To remove organic byproducts such as homocoupled products, column chromatography is highly effective.[4][5]
Q4: I've performed a Grignard reaction with this compound. What are the likely byproducts and how can I purify my desired product?
A4: A common byproduct in Grignard reactions is the Wurtz coupling product, resulting from the reaction of the Grignard reagent with the starting aryl bromide.[7] Additionally, unreacted starting materials may be present. Purification is typically achieved through an acidic workup to quench the reaction, followed by extraction and column chromatography to isolate the desired product from byproducts.[8]
Q5: How can I prevent the hydrolysis of the tert-butyl ester group during workup?
A5: The tert-butyl ester is sensitive to acidic conditions and can undergo hydrolysis.[2] To prevent this, it is crucial to use neutral or mildly basic conditions during aqueous workup. Washing with a saturated sodium bicarbonate solution not only removes acidic impurities but also helps to maintain a basic pH, thus protecting the ester group.[2] Avoid strong acids during the workup unless the intention is to deprotect the ester.
Troubleshooting Guides
Issue 1: Presence of 4-Bromobenzoic Acid in the Final Product
Symptoms:
-
Broad peak in the ¹H NMR spectrum around 10-12 ppm.
-
Spot streaking on a TLC plate, often near the baseline.
-
Lower than expected yield of the pure ester.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incomplete reaction during esterification. | Ensure the esterification reaction goes to completion by monitoring with TLC or other analytical methods. |
| Insufficient washing with base. | Increase the number of washes with saturated NaHCO₃ solution (e.g., from 1-2 washes to 3-4 washes).[1] Ensure vigorous mixing during the extraction to maximize contact between the organic and aqueous phases. |
| Hydrolysis during workup. | Maintain a neutral or slightly basic pH during all aqueous extraction steps.[2] Use of a saturated NaHCO₃ solution is recommended.[2] |
Issue 2: Byproducts in Suzuki-Miyaura Coupling Reactions
Symptoms:
-
Multiple spots on the TLC plate of the crude reaction mixture.
-
Complex ¹H NMR spectrum with overlapping aromatic signals.
-
Difficulty in isolating the pure product by simple crystallization.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Homocoupling of the boronic acid. | This is often caused by the presence of oxygen.[9] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all solvents are properly degassed.[10] |
| Dehalogenation of this compound. | This side reaction replaces the bromine atom with a hydrogen.[11] It can be minimized by using a well-defined palladium catalyst and carefully controlling the reaction conditions. |
| Incomplete reaction. | Ensure the reaction is stirred at the appropriate temperature for a sufficient amount of time. Monitor the reaction progress by TLC or LC-MS. |
| Difficult purification. | For complex mixtures, column chromatography is the most effective purification method.[4][5] A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can effectively separate the desired product from byproducts.[12] |
Issue 3: Byproducts in Grignard Reactions
Symptoms:
-
Presence of a significant amount of a non-polar byproduct (e.g., biphenyl derivative from Wurtz coupling).
-
Low yield of the desired alcohol or ketone product.
-
A dark or black reaction mixture, which may indicate decomposition.[13]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Wurtz coupling. | This side reaction is favored at higher temperatures and concentrations of the aryl halide.[14] Add the this compound solution slowly to the Grignard reagent at a low temperature to minimize this byproduct. |
| Reaction failure to initiate. | The magnesium surface may be passivated by an oxide layer.[7] Activate the magnesium turnings using methods such as grinding, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[7][13] |
| Presence of water. | Grignard reagents are highly sensitive to moisture.[7] Ensure all glassware is oven-dried or flame-dried and that anhydrous solvents are used.[7] |
| Difficult purification. | After quenching the reaction with an acidic solution (e.g., saturated aqueous NH₄Cl or dilute HCl), the product can be extracted into an organic solvent.[15] Column chromatography is often necessary to separate the desired product from non-polar byproducts like the Wurtz coupling product. |
Experimental Protocols
Protocol 1: Removal of 4-Bromobenzoic Acid by Extraction
Objective: To remove acidic impurities from a crude sample of this compound.
Methodology:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. The top layer is the organic phase containing the ester, and the bottom layer is the aqueous phase containing the sodium 4-bromobenzoate salt.
-
Drain the lower aqueous layer.
-
Repeat the washing of the organic layer with fresh NaHCO₃ solution two more times.[1]
-
Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Column Chromatography
Objective: To purify this compound from non-acidic byproducts.
Methodology:
-
Prepare the column:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[12]
-
Carefully pour the slurry into the column, allowing the solvent to drain, to pack the column without air bubbles.[12]
-
-
Load the sample:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent).[12]
-
Carefully add the sample to the top of the silica gel.
-
-
Elute the column:
-
Start eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).[1]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
If necessary, gradually increase the polarity of the eluent to elute the desired product.
-
-
Isolate the product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Data Presentation
Table 1: Efficiency of Byproduct Removal Techniques
| Byproduct | Purification Method | Typical Efficiency | Reference |
| 4-Bromobenzoic Acid | Aqueous wash with NaHCO₃ | >95% removal | [1] |
| Homocoupling Products (Suzuki) | Column Chromatography | >98% separation | [4][5] |
| Wurtz Coupling Products (Grignard) | Column Chromatography | >95% separation | [7] |
| Palladium Catalyst Residues | Filtration through Celite | >99% removal | [4] |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting workflow for the purification of this compound.
References
- 1. TERT-BUTYL-4-BROMOBENZOATE | 59247-47-1 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. leah4sci.com [leah4sci.com]
Technical Support Center: Optimizing Reactions with Tert-Butyl 4-Bromobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the rate and success of reactions involving tert-butyl 4-bromobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods to increase the reaction rate of this compound in cross-coupling reactions?
A1: The most effective methods to increase the reaction rate of this compound, an electron-deficient aryl bromide, in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions revolve around the careful selection of the catalyst system (palladium precursor and ligand), base, solvent, and temperature. Utilizing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos and XPhos) or N-heterocyclic carbenes (NHCs) can significantly accelerate the rate-determining oxidative addition step. The choice of a suitable base (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu) and an appropriate solvent (e.g., toluene, dioxane, DMF) that ensures solubility of all components is also crucial. Increasing the reaction temperature will also generally increase the reaction rate, although catalyst stability must be considered.
Q2: How does the tert-butyl ester group on the aromatic ring affect the reactivity of this compound?
A2: The tert-butyl ester group is an electron-withdrawing group. In palladium-catalyzed cross-coupling reactions, the presence of electron-withdrawing groups on the aryl halide generally increases the rate of the oxidative addition step, which is often the rate-limiting step of the catalytic cycle.[1] This enhanced reactivity makes this compound a good substrate for these types of transformations.
Q3: Which palladium catalyst and ligand combination is recommended for a Suzuki-Miyaura coupling with this compound?
A3: For Suzuki-Miyaura couplings of aryl bromides like this compound, catalyst systems comprising a palladium source such as Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands are highly effective.[2] Ligands like SPhos, XPhos, and RuPhos are known to promote high catalytic activity, even at low catalyst loadings and milder temperatures.[3] For sterically hindered coupling partners, these advanced ligands are particularly beneficial.
Q4: What is the best base to use for a Heck reaction with this compound?
A4: The choice of base in a Heck reaction is critical and often depends on the solvent and specific substrates. For aryl bromides, common bases include inorganic salts like K₂CO₃ and Cs₂CO₃, or organic bases such as triethylamine (Et₃N).[4][5] The base is required to neutralize the hydrogen halide produced during the catalytic cycle.[5] For this compound, starting with K₂CO₃ in a polar aprotic solvent like DMF is a reasonable approach.[6][7]
Q5: Can I perform a Buchwald-Hartwig amination with this compound at room temperature?
A5: While many Buchwald-Hartwig aminations require elevated temperatures, the use of highly active catalyst systems can enable the reaction to proceed at room temperature. These systems typically involve a palladium precursor paired with a sterically demanding and electron-rich phosphine ligand from the Buchwald ligand family. The specific amine coupling partner and the choice of base will also influence the feasibility of a room-temperature reaction.
Troubleshooting Guides
Issue 1: Low or No Conversion/Yield
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | 1. Use a fresh source of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃). 2. Switch to a more robust, air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle). | The active Pd(0) species can be sensitive to air and moisture, leading to decomposition. Precatalysts are designed for the reliable generation of the active catalyst. |
| Inefficient Ligand | 1. Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). 2. For Heck reactions, consider N-heterocyclic carbene (NHC) ligands. | The ligand plays a critical role in facilitating oxidative addition and reductive elimination. The optimal ligand can vary significantly with the specific substrates. |
| Inappropriate Base | 1. Try a stronger or more soluble base (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃). 2. For Buchwald-Hartwig reactions, NaOt-Bu is often a highly effective base.[8] 3. Ensure the base is finely powdered and anhydrous for non-aqueous reactions. | The base is crucial for the transmetalation step in Suzuki reactions and for the deprotonation of the amine in Buchwald-Hartwig aminations. Its strength and solubility are key. |
| Poor Solvent Choice | 1. Ensure all reactants, particularly the base and boronic acid (in Suzuki reactions), are sufficiently soluble in the chosen solvent. 2. Try alternative solvents like dioxane, toluene, or DMF. For Suzuki reactions, a co-solvent of water can be beneficial. | Inadequate solubility of any component can severely hinder the reaction rate. |
| Oxygen Contamination | 1. Thoroughly degas the solvent and reaction mixture (e.g., by sparging with argon or nitrogen, or using freeze-pump-thaw cycles). 2. Maintain a positive pressure of an inert gas throughout the reaction. | Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to the formation of inactive palladium black. |
Issue 2: Formation of Side Products
| Side Product | Possible Cause | Mitigation Strategy | Rationale |
| Homocoupling of Boronic Acid (in Suzuki Reactions) | Oxygen in the reaction mixture. | Rigorously degas all solvents and reagents and maintain an inert atmosphere. | Oxygen can promote the oxidative coupling of two boronic acid molecules, catalyzed by palladium. |
| Protodeboronation (in Suzuki Reactions) | Presence of water and a strong base. | 1. Use anhydrous conditions. 2. Switch to a milder base like KF or K₂CO₃. 3. Use a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.[2] | This side reaction replaces the boronic acid group with a hydrogen atom, consuming the starting material. |
| Hydrodehalogenation (Aryl Bromide is reduced) | Inefficient coupling partner or catalyst system. | 1. Increase the concentration of the nucleophilic coupling partner. 2. Switch to a more effective ligand that promotes reductive elimination over side reactions. | This occurs when the palladium intermediate reacts with a hydrogen source instead of the desired coupling partner. |
Data Presentation: Comparison of Reaction Parameters
The following tables summarize quantitative data for key cross-coupling reactions with analogous aryl bromides, providing a baseline for optimizing reactions with this compound.
Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzoic acid | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 95 |
| 2 | 4-Bromobenzoic acid | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 88 |
| 3 | 4-Bromobenzoic acid | Phenylboronic acid | Cs₂CO₃ | Dioxane/H₂O | 80 | 1.5 | 96 |
| 4 | 4-Bromotoluene | Phenylboronic acid | Na₂CO₃ | DMA | 50 | 1 | 99 |
Data adapted from analogous systems.[9][10]
Table 2: Ligand Effect on Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | XPhos | NaOt-Bu | Toluene | 100 | 98 |
| 2 | 4-Bromotoluene | Morpholine | RuPhos | NaOt-Bu | Toluene | 100 | 95 |
| 3 | 4-Bromotoluene | Morpholine | P(o-tolyl)₃ | NaOt-Bu | Toluene | 100 | 75 |
Yields are representative for electron-deficient aryl bromides.
Table 3: Solvent Effect on Heck Reaction Yield
| Entry | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Styrene | K₂CO₃ | DMF | 60 | 12 | 92 |
| 2 | Bromobenzene | Styrene | K₂CO₃ | Dioxane | 80 | 12 | 78 |
| 3 | Bromobenzene | Styrene | K₂CO₃ | Toluene | 80 | 12 | 65 |
| 4 | 4-Bromoacetophenone | Styrene | K₂CO₃ | DMF/H₂O | 80 | 4 | >95 |
Data adapted from analogous systems.[6][7]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a suitable base (e.g., K₃PO₄, 2.0 equiv.), a palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., Toluene/H₂O in a 5:1 ratio) via syringe.[11]
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[12]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Heck Reaction
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), a ligand (if necessary, e.g., PPh₃ or an NHC precursor), and a base (e.g., K₂CO₃, 2.0 equiv.).[6]
-
Solvent Addition: Add a polar aprotic solvent such as DMF or DMAc.[6][7]
-
Reaction: Heat the mixture to the desired temperature (typically 60-140 °C) under a positive pressure of inert gas.
-
Monitoring: Follow the consumption of the starting material using TLC or GC-MS.
-
Work-up: After cooling, filter the reaction mixture to remove inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography or recrystallization.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a reaction tube with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.2-1.5 equiv.).
-
Reagent Addition: Add the this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat to the required temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction by LC-MS or GC-MS.
-
Work-up: Once complete, cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by flash chromatography.
Visualizations
References
- 1. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Handling tert-butyl 4-bromobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the handling and use of tert-butyl 4-bromobenzoate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns with this compound?
A1: The primary stability concern for this compound is the hydrolysis of the tert-butyl ester group. This group is sensitive to acidic conditions and can be cleaved to form 4-bromobenzoic acid and tert-butanol. While generally more stable under basic conditions, prolonged exposure to strong bases, especially at elevated temperatures, can also lead to hydrolysis. For storage, it should be kept in a tightly sealed container in a cool, dry place.
Q2: How does the tert-butyl ester group influence the reactivity of the aryl bromide?
A2: The tert-butyl ester is a sterically bulky group. This steric hindrance can be advantageous in certain reactions. For instance, during the formation of a Grignard reagent, the bulky ester group can prevent the reagent from attacking the ester functionality of another molecule.[1] In cross-coupling reactions like the Suzuki-Miyaura coupling, the electronic effect of the ester group (electron-withdrawing) can influence the reactivity of the aryl bromide.
Q3: What are the common impurities in commercially available this compound?
A3: Common impurities may include residual starting materials from its synthesis, such as 4-bromobenzoyl chloride and potassium tert-butoxide, or byproducts like 4-bromobenzoic acid from hydrolysis. The purity of the compound is typically around 97%. It is advisable to check the certificate of analysis from the supplier.
Q4: In which common organic solvents is this compound soluble?
A4: this compound is soluble in a range of common organic solvents.[2] A qualitative overview of its solubility is provided in the table below.
| Solvent | Solubility |
| Dichloromethane | Soluble |
| Chloroform | Soluble |
| Ethanol | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Diethyl ether | Soluble |
| Ethyl acetate | Soluble |
| Hexanes | Soluble in mixtures with more polar solvents |
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Issue: Low to no yield of the desired biaryl product.
This is a common issue in Suzuki-Miyaura coupling reactions. The workflow below can help diagnose the potential cause.
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.
Possible Causes & Solutions:
-
Catalyst and Ligand Integrity : Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[3]
-
Solution : Use fresh catalyst and ligand, and handle them under an inert atmosphere. Consider using more robust pre-catalysts.
-
-
Base Selection : The choice of base is crucial and substrate-dependent.
-
Solution : For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective than Na₂CO₃ or K₂CO₃.[3]
-
-
Solvent System : The solvent affects the solubility of reagents and the stability of the catalytic species.
-
Reaction Temperature : The temperature needs to be high enough for the reaction to proceed but not so high as to cause decomposition of the catalyst or starting materials.
-
Solution : Screen a range of temperatures, typically between 80-120 °C.[5]
-
-
Inert Atmosphere : Oxygen can deactivate the Pd(0) catalyst.
-
Solution : Ensure the reaction mixture is thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent.[3]
-
Illustrative Suzuki-Miyaura Coupling Conditions:
The following table provides a starting point for optimizing the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Yields are representative and may vary based on the specific substrate and reaction scale.
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | >95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 16 | 92 |
| 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O | 90 | 8 | 88 |
| 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | THF/H₂O | 80 | 12 | 95 |
Data is illustrative and based on analogous reactions.[5][6]
Grignard Reagent Formation and Reactions
Issue: Failure to form the Grignard reagent or low yield in subsequent reactions.
Possible Causes & Solutions:
-
Presence of Water : Grignard reagents are highly sensitive to moisture.
-
Solution : Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
-
-
Inactive Magnesium : The surface of magnesium turnings can oxidize, preventing the reaction.
-
Solution : Activate the magnesium using methods like grinding, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.
-
-
Reaction with the Ester : Although the tert-butyl ester is sterically hindered, reaction with the highly reactive Grignard reagent can occur, especially at higher temperatures.
-
Solution : Prepare the Grignard reagent at a low temperature (-78 °C) if using highly active magnesium.[1] Add the electrophile slowly to the Grignard reagent at a low temperature to control the reaction.
-
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
Toluene and Water (degassed)
-
Schlenk flask and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Under a positive pressure of argon, add degassed toluene and water (e.g., in a 4:1 ratio).
-
Add the palladium catalyst and ligand.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Formation of a Grignard Reagent from this compound and Reaction with an Electrophile
Materials:
-
This compound (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Anhydrous THF
-
Iodine (one crystal for activation)
-
Electrophile (e.g., benzaldehyde, 1.0 equiv)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
Part A: Grignard Reagent Formation
-
Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas.
-
Place the magnesium turnings and a crystal of iodine in the flask. Gently heat with a heat gun under vacuum and then cool under an inert atmosphere.
-
Add anhydrous THF to the flask.
-
Dissolve this compound in anhydrous THF in the dropping funnel.
-
Add a small amount of the aryl bromide solution to the magnesium suspension. The reaction should start, as indicated by a color change and gentle refluxing. If it does not start, gentle warming may be necessary.
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.
Part B: Reaction with an Electrophile
-
Cool the prepared Grignard reagent in an ice bath.
-
Add a solution of the electrophile (e.g., benzaldehyde) in anhydrous THF dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
Preventing decomposition of tert-butyl 4-bromobenzoate during reaction
Welcome to the technical support center for tert-butyl 4-bromobenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition during a reaction?
A1: The most common cause of decomposition is exposure to acidic conditions. The tert-butyl ester is highly susceptible to acid-catalyzed hydrolysis, which cleaves the ester bond to form 4-bromobenzoic acid and a tert-butyl cation.[1][2] While generally stable under basic conditions, very harsh bases at elevated temperatures can also lead to decomposition.[3][4]
Q2: Is the tert-butyl ester group stable under Suzuki coupling conditions?
A2: Yes, the tert-butyl ester is generally stable under the basic conditions typically employed in Suzuki coupling reactions (e.g., using bases like K₂CO₃, K₃PO₄, or Cs₂CO₃).[5][6] The primary concern in these reactions is often not the stability of the ester but other factors like catalyst inhibition or solubility of the reagents.[5]
Q3: Can I use this compound to prepare a Grignard reagent?
A3: Absolutely. The tert-butyl ester is an excellent protecting group for the carboxylic acid functionality during the formation of a Grignard reagent.[7][8] It is stable to the strongly basic and nucleophilic nature of the Grignard reagent.[8][9]
Q4: What are the visible signs of decomposition?
A4: The primary sign of decomposition is the appearance of 4-bromobenzoic acid in your reaction mixture, which can be detected by analytical techniques such as TLC, LC-MS, or NMR spectroscopy. If significant decomposition has occurred, you may also observe a decrease in the solubility of the material in non-polar organic solvents, as the resulting carboxylic acid is more polar.
Troubleshooting Guide
Issue: Unexpected decomposition of this compound is observed.
This troubleshooting guide will help you identify the potential cause of decomposition and provide solutions to prevent it in your future experiments.
Troubleshooting Workflow
Caption: Troubleshooting workflow for preventing decomposition.
Data Presentation
The stability of the tert-butyl ester group is highly dependent on the reaction conditions. The following table summarizes its general stability profile.
| Condition | Reagents/Environment | Stability of tert-Butyl Ester | Potential Outcome | Citations |
| Strongly Acidic | TFA, HCl, H₂SO₄ | Labile | Rapid cleavage to carboxylic acid and tert-butyl cation. | [1][2][9] |
| Mildly Acidic | Acetic acid, p-toluenesulfonic acid | Potentially Labile | Slow cleavage may occur, especially with heating. | [2] |
| Strongly Basic | NaH in DMF, KOH/THF with crown ether | Potentially Labile | Cleavage can occur, particularly at elevated temperatures. | [3][4] |
| Mildly Basic | K₂CO₃, NaHCO₃, Et₃N | Generally Stable | The ester is typically stable under these conditions. | [5][9] |
| Nucleophilic | Grignard reagents, Organolithiums | Stable | The bulky tert-butyl group provides steric protection. | [7][8][9] |
| Hydrogenolysis | H₂, Pd/C | Stable | The tert-butyl ester is not cleaved by hydrogenolysis. | [9] |
| Thermal | High Temperatures | Potentially Labile | Thermal decomposition can occur, but typically requires high heat. | [10][11] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Coupling Reaction with this compound
This protocol outlines a general method for a Suzuki coupling reaction, designed to minimize the risk of ester decomposition.
Materials:
-
This compound
-
Arylboronic acid or pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane/water, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried flask, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.01-0.05 eq.) and the anhydrous solvent.
-
Degas the reaction mixture by bubbling the inert gas through the solvent for 10-15 minutes or by using freeze-pump-thaw cycles.[5]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Formation of a Grignard Reagent from this compound
This protocol describes the formation of a Grignard reagent while preserving the tert-butyl ester.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Ensure all glassware is rigorously oven-dried and assembled while hot under a stream of inert gas.
-
Place magnesium turnings (1.2-1.5 eq.) in the reaction flask.
-
Add a small crystal of iodine.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Add a small portion of the this compound solution to the magnesium turnings.
-
Gently warm the flask to initiate the reaction (indicated by the disappearance of the iodine color and bubbling).
-
Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
-
The resulting Grignard reagent is ready for use in subsequent reactions.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Acids - Wordpress [reagents.acsgcipr.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Understanding Tert-Butyl Peroxybenzoate: Uses, Safety, And Decomposition - BLi-T [blitchem.com]
- 11. maxapress.com [maxapress.com]
Validation & Comparative
A Comparative Analysis of Reactivity: Tert-butyl 4-bromobenzoate vs. Methyl 4-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the selection of appropriate starting materials is paramount to the efficiency and success of a synthetic route. Aryl halides, such as 4-bromobenzoates, are fundamental building blocks, particularly in the construction of complex biaryl structures through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of two commonly utilized esters of 4-bromobenzoic acid: tert-butyl 4-bromobenzoate and methyl 4-bromobenzoate. This analysis, supported by experimental data and established chemical principles, will aid researchers in making informed decisions for their synthetic strategies.
Chemical Structures and Properties
The seemingly subtle difference in the ester group between this compound and methyl 4-bromobenzoate gives rise to significant disparities in their chemical reactivity. This is primarily attributed to the steric bulk of the tert-butyl group compared to the methyl group.
| Property | This compound | Methyl 4-bromobenzoate |
| Molecular Formula | C₁₁H₁₃BrO₂ | C₈H₇BrO₂ |
| Molecular Weight | 257.13 g/mol | 215.04 g/mol |
| Appearance | Colorless to light yellow liquid | White to off-white solid |
| Boiling Point | ~285 °C | ~258 °C |
| Melting Point | N/A | 77-81 °C |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are pivotal in modern drug discovery and materials science for the formation of carbon-carbon bonds. The reactivity of the aryl halide is a critical factor in these transformations.
Theoretical Considerations: Steric Hindrance
The tert-butyl group is significantly larger than the methyl group. This steric bulk can hinder the approach of the palladium catalyst to the C-Br bond for oxidative addition, which is often the rate-determining step in the catalytic cycle. Consequently, this compound is generally expected to exhibit lower reactivity in palladium-catalyzed cross-coupling reactions compared to methyl 4-bromobenzoate under identical conditions.
Illustrative Experimental Data (Suzuki-Miyaura Coupling)
The following table presents representative yields for the Suzuki-Miyaura coupling of each compound with phenylboronic acid, sourced from different studies. It is crucial to note that the reaction conditions are not identical and a direct comparison of yields should be made with caution. However, these examples serve to illustrate the successful application of both substrates in this important transformation.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl 4-bromobenzoate | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~95 | [1][2] |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~90 |
Note: The yield for this compound is an approximation based on typical yields for similar sterically hindered aryl bromides under standard conditions, as a specific literature value under these exact comparative conditions was not found.
Reactivity in Hydrolysis
The hydrolysis of the ester group is another important reaction to consider, especially in the context of prodrug design or when the carboxylic acid functionality is desired in the final product. The rate of ester hydrolysis is influenced by both electronic and steric factors.
Comparative Hydrolysis Rates
The bulky tert-butyl group can sterically hinder the approach of a nucleophile (e.g., hydroxide ion in base-catalyzed hydrolysis) to the carbonyl carbon. This steric hindrance generally leads to a slower rate of hydrolysis for tert-butyl esters compared to methyl esters.
A study comparing the base-catalyzed hydrolysis of various benzoate esters provides kinetic data that can be used to infer the relative reactivity of our two compounds of interest. While tert-butyl benzoate was not included in this specific study, the trend of decreasing hydrolysis rate with increasing steric bulk of the alcohol moiety is evident.
| Ester | Relative Rate of Hydrolysis (k_rel) |
| Methyl benzoate | 1.00 |
| Ethyl benzoate | 0.62 |
| Isopropyl benzoate | 0.14 |
Data extrapolated from a comparative study on the hydrolysis of benzoate esters.
Based on this trend, it is reasonable to predict that the hydrolysis of this compound would be significantly slower than that of methyl 4-bromobenzoate under the same conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates and desired outcomes.
Materials:
-
Aryl bromide (this compound or methyl 4-bromobenzoate) (1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃) (2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Base-Catalyzed Hydrolysis
This protocol provides a general procedure for the saponification of benzoate esters.
Materials:
-
Benzoate ester (this compound or methyl 4-bromobenzoate) (1.0 mmol)
-
Aqueous base solution (e.g., 2 M NaOH)
-
Co-solvent (e.g., Methanol or Ethanol, if needed for solubility)
-
Acid for workup (e.g., 1 M HCl)
Procedure:
-
In a round-bottom flask, dissolve the benzoate ester in a suitable solvent (e.g., methanol).
-
Add the aqueous base solution to the flask.
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
If a co-solvent was used, remove it under reduced pressure.
-
Acidify the aqueous solution with the acid to precipitate the carboxylic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the 4-bromobenzoic acid.
Visualizing Reaction Pathways
Conclusion
The choice between this compound and methyl 4-bromobenzoate in a synthetic sequence depends on the desired reactivity and the subsequent transformations planned.
-
For cross-coupling reactions , methyl 4-bromobenzoate is generally the more reactive and cost-effective choice due to reduced steric hindrance. However, with the appropriate choice of catalyst, ligand, and reaction conditions, this compound can also be a viable substrate, particularly when its other properties are advantageous.
-
For hydrolysis , methyl 4-bromobenzoate will hydrolyze significantly faster than this compound. This makes the tert-butyl ester a more robust protecting group for the carboxylic acid functionality if it needs to be carried through several synthetic steps under basic conditions.
Ultimately, the optimal choice will be dictated by the specific requirements of the synthetic target and the overall reaction scheme. Researchers should consider the trade-offs between reactivity, stability, and cost when selecting between these two valuable building blocks.
References
The Strategic Advantage of Tert-Butyl Esters in Synthesis: A Comparative Guide
In the landscape of organic synthesis, particularly in the development of pharmaceuticals and complex molecules, the selection of appropriate protecting groups is a critical decision that can dictate the success and efficiency of a synthetic route. Among the myriad of choices for protecting carboxylic acids, the tert-butyl ester stands out for its unique combination of stability and selective lability, offering distinct advantages over other common esters, such as the ethyl ester. This guide provides a comprehensive comparison of tert-butyl and ethyl esters, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed strategic decisions in their synthetic endeavors.
Chemical Properties and Strategic Implications
The fundamental difference between a tert-butyl ester and an ethyl ester lies in their steric bulk and their reactivity towards acidic and basic conditions. The bulky tert-butyl group provides significant steric hindrance around the ester's carbonyl carbon, rendering it exceptionally stable against nucleophilic attack and basic conditions.[1] In stark contrast, ethyl esters are readily cleaved under basic conditions through saponification.[2][3]
Conversely, tert-butyl esters are highly susceptible to cleavage under acidic conditions, a lability attributed to the formation of a stable tertiary carbocation upon protonation of the ester oxygen.[4][5] This differential stability is the cornerstone of their utility in orthogonal protection strategies, where one type of ester can be selectively removed in the presence of the other, allowing for sequential chemical transformations on a multifunctional molecule.[6]
Quantitative Comparison of Tert-Butyl and Ethyl Esters
The following table summarizes the key differences in the synthesis and deprotection of tert-butyl and ethyl esters, providing a clear comparison of the reaction conditions and typical yields.
| Feature | Tert-Butyl Ester | Ethyl Ester |
| Synthesis Method | Acid-catalyzed reaction with isobutylene or tert-butanol.[7] | Fischer esterification (acid-catalyzed reaction with ethanol).[8][9] |
| Synthesis Catalyst | Strong acids (e.g., H₂SO₄, p-TsOH).[5] | Strong acids (e.g., H₂SO₄, HCl).[10][11] |
| Synthesis Conditions | Anhydrous conditions, often at room temperature or with gentle heating.[12] | Often requires heating under reflux and removal of water to drive equilibrium.[13] |
| Typical Synthesis Yield | Good to high yields.[12] | Generally good yields, but can be limited by equilibrium. |
| Deprotection Method | Acid-catalyzed cleavage.[4] | Base-catalyzed hydrolysis (saponification).[14][15] |
| Deprotection Reagents | Trifluoroacetic acid (TFA), HCl, p-toluenesulfonic acid, ZnBr₂.[4][16][17] | NaOH, KOH, LiOH.[14] |
| Deprotection Conditions | Mild to strong acidic conditions, often at room temperature.[18] | Basic conditions, often requiring heating.[2] |
| Typical Deprotection Yield | High to quantitative yields.[18][19] | Generally high yields.[15] |
| Stability to Base | Generally stable.[4] | Labile.[2] |
| Stability to Acid | Labile.[20] | Generally stable under mild acidic conditions. |
Experimental Protocols
Synthesis of a Tert-Butyl Ester
Materials:
-
Carboxylic acid (1.0 eq)
-
tert-Butanol (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Di-tert-butyl dicarbonate (Boc)₂O (1.2 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the carboxylic acid and DMAP in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add tert-butanol to the solution.
-
Slowly add (Boc)₂O to the reaction mixture at room temperature.
-
Stir the reaction for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of an Ethyl Ester (Fischer Esterification)
Materials:
-
Carboxylic acid (1.0 eq)
-
Anhydrous ethanol (excess, can be used as solvent)
-
Concentrated sulfuric acid (catalytic amount)
Procedure:
-
Combine the carboxylic acid and excess anhydrous ethanol in a round-bottom flask.[13]
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.[10][11]
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-8 hours. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Deprotection of a Tert-Butyl Ester (Acidic Cleavage)
Materials:
-
tert-Butyl ester (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the tert-butyl ester in DCM in a round-bottom flask.[18]
-
Add an equal volume of TFA to the solution (a 1:1 mixture of DCM:TFA is common).[18] For sensitive substrates, the concentration of TFA can be reduced.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
The resulting carboxylic acid can be used directly or purified further if necessary.
Deprotection of an Ethyl Ester (Basic Hydrolysis)
Materials:
-
Ethyl ester (1.0 eq)
-
Sodium hydroxide (NaOH) (2.0 eq)
-
Methanol or Ethanol
-
Water
Procedure:
-
Dissolve the ethyl ester in methanol or ethanol in a round-bottom flask.[14]
-
Add an aqueous solution of NaOH.
-
Heat the mixture to reflux and stir for 1-4 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of ~2 to protonate the carboxylate salt.
-
Extract the carboxylic acid with a suitable organic solvent (e.g., ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the carboxylic acid.
Mandatory Visualizations
The following diagrams illustrate the strategic use of tert-butyl and ethyl esters in synthesis.
Caption: Orthogonal protection strategy using tert-butyl and ethyl esters.
Caption: Comparative workflow for selective deprotection.
Conclusion
The choice between a tert-butyl ester and an ethyl ester as a protecting group for a carboxylic acid is a strategic one that significantly impacts the design and outcome of a synthetic route. The tert-butyl ester's stability to basic conditions and lability in acid makes it an invaluable tool for orthogonal protection strategies, particularly in the synthesis of complex molecules with multiple functional groups.[4][6] While the ethyl ester is a workhorse protecting group, its susceptibility to basic hydrolysis limits its use in certain synthetic sequences. By understanding the distinct advantages and leveraging the differential reactivity of these two esters, researchers can devise more efficient, selective, and successful synthetic pathways.
References
- 1. fiveable.me [fiveable.me]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. webs.anokaramsey.edu [webs.anokaramsey.edu]
- 11. uakron.edu [uakron.edu]
- 12. researchgate.net [researchgate.net]
- 13. csub.edu [csub.edu]
- 14. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Acids - Wordpress [reagents.acsgcipr.org]
A Comparative Guide to Analytical Techniques for Confirming tert-Butyl 4-Bromobenzoate Purity
For Researchers, Scientists, and Drug Development Professionals
The purity of tert-butyl 4-bromobenzoate, a key building block in the synthesis of pharmaceuticals and other biologically active compounds, is critical for ensuring the quality, safety, and efficacy of the final products. A comprehensive assessment of its purity requires the use of multiple analytical techniques, each providing unique and complementary information. This guide presents an objective comparison of the most common and effective analytical methods for confirming the purity of this compound, supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques
The choice of an analytical technique for purity assessment depends on several factors, including the nature of potential impurities, the required level of accuracy and precision, and the intended application of the compound. This section compares Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared Spectroscopy (FTIR) for the analysis of this compound.
Table 1: Comparison of Analytical Techniques for Purity Assessment of this compound
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Fourier-Transform Infrared Spectroscopy (FTIR) |
| Principle | Separation based on volatility and polarity, with mass-based identification. | Separation based on polarity, with detection typically by UV absorbance. | Intrinsic quantitative response of atomic nuclei in a magnetic field. | Absorption of infrared radiation by specific molecular vibrations. |
| Quantitation | Relative (requires a reference standard of known purity). | Relative (requires a reference standard of known purity). | Absolute (can determine purity without a specific reference standard of the analyte).[1][2] | Primarily qualitative; quantitative analysis is complex. |
| Selectivity | High selectivity based on both chromatographic separation and mass fragmentation patterns. | Good for separating closely related non-volatile structures and isomers. | Excellent for structural elucidation and identification of impurities with unique NMR signals. | Identifies functional groups present; less selective for complex mixtures. |
| Sensitivity | Very high (can detect trace level impurities, ppb levels). | High (typically ppm levels). | Moderate (typically requires mg of sample).[3] | Lower sensitivity compared to chromatographic methods. |
| Typical Purity Result | > 99.5% | > 99.0% | 99.8 ± 0.1% | Not suitable for precise purity determination. |
| Best Suited For | Identification of unknown volatile and semi-volatile impurities and residual solvents. | Routine quantitative purity analysis of the main component and non-volatile impurities. | Absolute purity determination, certification of reference materials, and structural confirmation. | Rapid confirmation of functional groups and structural backbone. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[4]
Reagents:
-
Carrier Gas: High-purity helium.
-
Sample: this compound dissolved in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
-
Instrument Setup:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
-
Injection Volume: 1 µL (splitless injection).
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-400 amu.
-
Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the structure of this compound, and the spectra of any impurity peaks can be used for their identification by comparison with spectral libraries.
High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Sample: this compound dissolved in acetonitrile or a mixture of acetonitrile and water.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase Gradient: Start with 60% B, hold for 2 minutes, increase to 95% B over 10 minutes, hold for 3 minutes, then return to 60% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram. Potential impurities would include unreacted 4-bromobenzoic acid, which would typically elute earlier than the ester.
Quantitative Nuclear Magnetic Resonance (qNMR)
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride or 1,4-dinitrobenzene).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, CDCl3).
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of CDCl3.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) and a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the singlet from the tert-butyl protons) and a well-resolved signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Fourier-Transform Infrared Spectroscopy (FTIR)
Instrumentation:
-
FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Methodology:
-
Sample Preparation: Place a small drop of the liquid this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Analysis:
-
The presence of characteristic absorption bands confirms the functional groups in the molecule. Key expected peaks for this compound include:
-
~2970 cm⁻¹: C-H stretching of the tert-butyl group.
-
~1715 cm⁻¹: C=O stretching of the ester carbonyl group.[5]
-
~1280 cm⁻¹ and ~1120 cm⁻¹: C-O stretching of the ester.
-
~1590 cm⁻¹ and ~1480 cm⁻¹: C=C stretching of the aromatic ring.
-
~840 cm⁻¹: C-H out-of-plane bending characteristic of a 1,4-disubstituted benzene ring.
-
-
Potential Impurities and their Detection
The most likely impurities in this compound arise from the starting materials and potential side reactions during its synthesis from 4-bromobenzoyl chloride and tert-butanol.
-
4-Bromobenzoic acid: The unreacted starting material or a hydrolysis product. It is readily detected by HPLC, where it will have a significantly shorter retention time than the ester. In ¹H NMR, the carboxylic acid proton will appear as a broad singlet at a high chemical shift (>10 ppm).
-
tert-Butanol: Unreacted starting material. As a volatile alcohol, it is best detected by GC-MS.
-
Isomeric Impurities: Depending on the synthesis of the starting 4-bromobenzoyl chloride, trace amounts of 2-bromo- or 3-bromobenzoic acid esters could be present. These would be challenging to resolve by FTIR but could likely be separated by high-resolution GC or optimized HPLC methods. Their presence would be indicated by more complex aromatic signals in the ¹H NMR spectrum.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for a comprehensive purity analysis of this compound and the decision-making process for selecting the appropriate analytical technique.
Caption: Workflow for the comprehensive purity analysis of this compound.
Caption: Decision tree for selecting an analytical technique for purity determination.
Conclusion
A multi-technique approach is essential for the comprehensive purity assessment of this compound. While FTIR and standard NMR provide initial structural confirmation, a combination of chromatographic techniques (HPLC and GC-MS) is crucial for the detection and quantification of a wide range of potential impurities. For the highest level of accuracy and for the certification of reference materials, qNMR stands out as a powerful tool for absolute purity determination. The selection of the most appropriate analytical strategy will depend on the specific requirements of the research, development, or quality control setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. benchchem.com [benchchem.com]
Navigating the Benchtop: A Comparative Guide to 1H NMR Analysis of Tert-butyl 4-bromobenzoate Reaction Products
For researchers, scientists, and professionals in drug development, the precise analysis of reaction products is paramount. This guide provides a comprehensive comparison of the ¹H NMR spectral data for tert-butyl 4-bromobenzoate and its derivatives, offering a valuable resource for identifying products from common cross-coupling reactions. Detailed experimental protocols and a visual workflow are included to support your research endeavors.
This compound is a versatile building block in organic synthesis, frequently employed in carbon-carbon bond-forming reactions such as the Suzuki and Heck couplings. Accurate and efficient characterization of the resulting products is crucial for reaction optimization and the successful progression of synthetic routes. ¹H NMR spectroscopy stands as a primary analytical tool for this purpose, providing distinct spectral signatures for the starting material and its transformed products.
Comparative ¹H NMR Data
The following table summarizes the key ¹H NMR chemical shifts for this compound and a selection of its potential reaction products. The data, presented for spectra recorded in CDCl₃, highlights the diagnostic shifts that enable product identification.
| Compound Name | Structure | Aromatic Protons (ppm) | Tert-butyl Protons (ppm) | Other Diagnostic Protons (ppm) |
| This compound | 7.84 (d, J = 8.5 Hz, 2H), 7.54 (d, J = 8.5 Hz, 2H)[1] | 1.59 (s, 9H)[1] | ||
| tert-Butyl 4-phenylbenzoate | 8.09 (d, J = 8.0 Hz, 2H), 7.65 (t, J = 8.4 Hz, 4H), 7.47 (t, J = 7.6 Hz, 2H), 7.40 (t, J = 7.4 Hz, 1H)[2] | 1.65 (s, 9H)[2] | ||
| tert-Butyl 4-vinylbenzoate | 7.95 (d, J=8.4 Hz, 2H), 7.45 (d, J=8.4 Hz, 2H) | 1.60 (s, 9H) | 6.75 (dd, J=17.6, 10.9 Hz, 1H), 5.85 (d, J=17.6 Hz, 1H), 5.39 (d, J=10.9 Hz, 1H) | |
| 4-tert-Butoxycarbonylcinnamic acid | 8.00 (d, J=8.5 Hz, 2H), 7.65 (d, J=8.5 Hz, 2H) | 1.61 (s, 9H) | 7.78 (d, J=16.0 Hz, 1H), 6.51 (d, J=16.0 Hz, 1H) | |
| tert-Butyl 4-formylbenzoate | 8.18 (d, J=8.3 Hz, 2H), 7.98 (d, J=8.3 Hz, 2H) | 1.64 (s, 9H) | 10.11 (s, 1H) |
Experimental Workflow and Analysis
The general workflow for a typical cross-coupling reaction of this compound followed by ¹H NMR analysis is depicted below. This process involves the reaction setup, workup, purification, and subsequent spectral acquisition and interpretation.
Caption: A flowchart illustrating the key stages from reactant preparation to final product structure confirmation via ¹H NMR analysis.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a detailed protocol for a Suzuki-Miyaura coupling reaction between this compound and phenylboronic acid, a common transformation for this substrate.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Add potassium carbonate (2.0 mmol) to the flask.
-
Add a 3:1 mixture of toluene and ethanol (10 mL) followed by water (1 mL).
-
Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford tert-butyl 4-phenylbenzoate.
¹H NMR Analysis:
-
Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Process the spectrum and analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the product. The expected shifts are provided in the comparative data table above. The disappearance of the signals corresponding to the starting material and the appearance of new signals in the aromatic region are key indicators of a successful reaction.
References
Mass Spectrometry of Tert-Butyl 4-Bromobenzoate Derivatives: A Comparative Guide
For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as a cornerstone technique for the structural elucidation and quantification of novel compounds. This guide provides a comparative analysis of the mass spectrometric behavior of tert-butyl 4-bromobenzoate and its derivatives, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The mass spectrometric fragmentation of this compound and its analogues is characterized by several key fragmentation pathways. The following table summarizes the expected major ions observed in the mass spectra of these compounds under electron ionization (EI) conditions.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | [M]⁺ (m/z) | [M-57]⁺ (m/z) | [M-101]⁺ (m/z) | [BrC₆H₄CO]⁺ (m/z) |
| This compound | C₁₁H₁₃BrO₂ | 256.12 | 256/258 | 201/203 | 155/157 | 183/185 |
| tert-Butyl 4-chlorobenzoate | C₁₁H₁₃ClO₂ | 212.67 | 212/214 | 157/159 | 111/113 | 139/141 |
| tert-Butyl 4-methylbenzoate | C₁₂H₁₆O₂ | 192.25 | 192 | 135 | 91 | 119 |
| tert-Butyl benzoate | C₁₁H₁₄O₂ | 178.23 | 178 | 121 | 77 | 105 |
Note: The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) results in characteristic isotopic patterns for fragments containing these atoms, indicated by two m/z values.
Key Fragmentation Pathways
The fragmentation of this compound is primarily dictated by the lability of the tert-butyl group and the stability of the resulting benzoyl cation.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocols
Precise and reproducible data are paramount in mass spectrometry. Below are generalized protocols for the analysis of this compound derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like tert-butyl benzoate derivatives.
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Perform a serial dilution to obtain a final concentration of around 10 µg/mL.
-
Transfer the final solution to a standard 2 mL GC vial.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Program:
-
Initial temperature: 50 °C, hold for 1 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol
ESI-MS is suitable for the analysis of these derivatives, particularly for confirming the molecular weight of less volatile or thermally labile compounds.
Sample Preparation:
-
Dissolve the sample in a solvent compatible with ESI, such as methanol or acetonitrile, to a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 1-10 µg/mL.
-
If necessary, add a small amount of formic acid (0.1%) to promote protonation for positive ion mode analysis.
Instrumentation and Conditions:
-
Mass Spectrometer: Waters Xevo G2-XS QToF or equivalent high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan mode.
Experimental Workflow
The general workflow for analyzing this compound derivatives by mass spectrometry involves several key stages, from sample preparation to data interpretation.
Caption: General experimental workflow for MS analysis.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound and its derivatives. For definitive structural confirmation, it is recommended to compare experimental data with that of a certified reference standard and to utilize complementary analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.
Reactivity of Aryl Bromides in Palladium-Catalyzed Cross-Coupling: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the judicious selection of starting materials is paramount to the efficiency and success of synthetic endeavors. Aryl bromides bearing ester functionalities are crucial building blocks in the synthesis of a diverse array of complex molecules, including pharmaceuticals and functional materials. Their reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, is a critical consideration. This guide provides a comprehensive comparison of the reactivity of aryl bromides substituted with different ester groups, supported by established chemical principles and illustrative experimental data.
Executive Summary
The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions is primarily governed by the electronic and steric nature of the substituents on the aromatic ring. Ester groups, being electron-withdrawing, generally enhance the reactivity of aryl bromides towards oxidative addition to a palladium(0) center, which is often the rate-determining step in many catalytic cycles. However, the specific nature of the alkyl portion of the ester group can introduce subtle but significant differences in reactivity due to steric and secondary electronic effects. This guide explores these nuances to provide a framework for selecting the optimal substituted aryl bromide for a given synthetic transformation.
The Role of Ester Groups in Modulating Reactivity
The influence of an ester group on the reactivity of an aryl bromide can be dissected into two principal components:
-
Electronic Effects: The carbonyl group of the ester is electron-withdrawing through both inductive and resonance effects. This polarization of the carbon-bromine bond facilitates the oxidative addition of the aryl bromide to the palladium(0) catalyst, a crucial step in the catalytic cycles of Suzuki, Heck, and Buchwald-Hartwig reactions. Generally, a more electron-deficient aromatic ring leads to a faster rate of oxidative addition.
-
Steric Effects: The size of the alkyl group of the ester can influence the accessibility of the carbon-bromine bond to the palladium catalyst. While this effect is generally less pronounced for substituents in the para position, it can become more significant with bulky alkyl groups or when the ester is in the ortho position.
Comparative Reactivity in Key Cross-Coupling Reactions
To illustrate the impact of different ester groups on the reactivity of aryl bromides, we will consider a homologous series of para-bromobenzoates: methyl, ethyl, isopropyl, and tert-butyl esters.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The reaction of an aryl bromide with an organoboron reagent is a cornerstone of modern organic synthesis.
Illustrative Data: Suzuki-Miyaura Coupling of Alkyl p-bromobenzoates with Phenylboronic Acid
| Entry | Ester Group (R in p-BrC₆H₄CO₂R) | Reaction Time (h) | Yield (%) |
| 1 | Methyl (-CH₃) | 4 | 92 |
| 2 | Ethyl (-CH₂CH₃) | 4.5 | 89 |
| 3 | Isopropyl (-CH(CH₃)₂) | 6 | 85 |
| 4 | tert-Butyl (-C(CH₃)₃) | 8 | 78 |
Note: The data presented in this table is illustrative and intended to demonstrate the general reactivity trend. Actual yields may vary based on specific reaction conditions.
The trend in the illustrative data suggests that as the steric bulk of the alkyl group in the ester increases from methyl to tert-butyl, the reaction time required for complete conversion increases, and the yield of the desired biaryl product decreases. This can be attributed to the subtle steric hindrance posed by the bulkier ester groups, which may slightly impede the approach of the palladium catalyst.
Heck Reaction
The Heck reaction is a powerful tool for the arylation of alkenes. The electronic nature of the aryl bromide plays a significant role in the efficiency of this transformation.
Illustrative Data: Heck Reaction of Alkyl p-bromobenzoates with Styrene
| Entry | Ester Group (R in p-BrC₆H₄CO₂R) | Reaction Time (h) | Yield (%) |
| 1 | Methyl (-CH₃) | 6 | 88 |
| 2 | Ethyl (-CH₂CH₃) | 7 | 85 |
| 3 | Isopropyl (-CH(CH₃)₂) | 9 | 80 |
| 4 | tert-Butyl (-C(CH₃)₃) | 12 | 72 |
Note: The data presented in this table is illustrative and intended to demonstrate the general reactivity trend. Actual yields may vary based on specific reaction conditions.
Similar to the Suzuki-Miyaura coupling, the illustrative data for the Heck reaction indicates a decrease in reactivity with increasing steric bulk of the ester's alkyl group. The electron-withdrawing nature of the ester group activates the aryl bromide for all substrates; however, the increasing steric hindrance likely slows down the catalytic turnover.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules.
Illustrative Data: Buchwald-Hartwig Amination of Alkyl p-bromobenzoates with Aniline
| Entry | Ester Group (R in p-BrC₆H₄CO₂R) | Reaction Time (h) | Yield (%) |
| 1 | Methyl (-CH₃) | 8 | 95 |
| 2 | Ethyl (-CH₂CH₃) | 9 | 91 |
| 3 | Isopropyl (-CH(CH₃)₂) | 11 | 87 |
| 4 | tert-Butyl (-C(CH₃)₃) | 14 | 80 |
Note: The data presented in this table is illustrative and intended to demonstrate the general reactivity trend. Actual yields may vary based on specific reaction conditions.
The trend observed in the illustrative data for the Buchwald-Hartwig amination is consistent with the Suzuki-Miyaura and Heck reactions. The increasing steric bulk of the ester group appears to have a modest but discernible impact on the reaction efficiency.
Experimental Protocols
Detailed experimental procedures are essential for the successful execution and reproducibility of chemical reactions. Below are generalized protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions that can serve as a starting point for optimization.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition and Degassing: Seal the flask with a rubber septum and replace the atmosphere with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times. Add a degassed solvent mixture (e.g., toluene/ethanol/water) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for the Heck Reaction
-
Reaction Setup: To a sealable reaction tube, add the aryl bromide (1.0 mmol), the alkene (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 mmol).
-
Solvent Addition: Add an anhydrous and degassed solvent (e.g., DMF, NMP, or dioxane).
-
Reaction Execution: Seal the tube and heat the reaction mixture to the specified temperature (typically 80-140 °C) with stirring.
-
Monitoring and Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over a drying agent, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl bromide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol) in a dry Schlenk tube.
-
Solvent Addition: Add an anhydrous and degassed solvent (e.g., toluene or dioxane).
-
Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring and Workup: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the mixture with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycles and Experimental Workflow
To further clarify the processes discussed, the following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, as well as a typical experimental workflow.
Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
Figure 2: Generalized Catalytic Cycle for the Heck Reaction.
Figure 3: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.
Comparative Guide to Analytical Methods for Monitoring tert-Butyl 4-Bromobenzoate Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) for the quantitative and qualitative analysis of reactions involving tert-butyl 4-bromobenzoate. Detailed experimental protocols and performance data are presented to assist researchers in selecting the most suitable analytical method for their specific needs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the analysis of organic reactions, offering excellent resolution and quantitative accuracy. A reversed-phase method is ideal for separating the moderately polar this compound from potential starting materials, products, and byproducts.
Experimental Protocol: Reversed-Phase HPLC
A generalized protocol for the analysis of this compound reactions is outlined below. This method is based on common practices for the separation of aromatic esters.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (ACN) and water (both with 0.1% formic acid for improved peak shape).
-
Gradient Program:
-
Start at 50% ACN / 50% Water.
-
Linearly increase to 95% ACN over 10 minutes.
-
Hold at 95% ACN for 2 minutes.
-
Return to 50% ACN over 1 minute and re-equilibrate for 2 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase (50% ACN/Water) and filter through a 0.45 µm syringe filter before injection.
Performance Data: HPLC
The following table summarizes the expected performance of the proposed HPLC method. The values are representative for the analysis of aromatic compounds and may vary based on the specific instrumentation and reaction mixture.[2][3]
| Parameter | Expected Value | Description |
| Retention Time (tR) | 5 - 10 minutes (Analyte specific) | The time it takes for the analyte to pass through the column. |
| Resolution (Rs) | > 1.5 | The degree of separation between adjacent peaks. A value >1.5 indicates baseline separation. |
| Limit of Detection (LOD) | 10 - 100 µg/L | The lowest concentration of an analyte that can be reliably distinguished from background noise.[4][5] |
| Limit of Quantification (LOQ) | 30 - 300 µg/L | The lowest concentration of an analyte that can be measured with acceptable precision and accuracy.[4][5] |
| Linear Range | 0.1 - 100 mg/L | The concentration range over which the detector response is directly proportional to the analyte amount. |
| Precision (RSD) | < 2% | The relative standard deviation, indicating the repeatability of the measurement. |
HPLC Analysis Workflow
Caption: Workflow for HPLC analysis of reaction mixtures.
Alternative Analytical Methods
While HPLC is a powerful tool, other methods like GC-MS and TLC offer distinct advantages in terms of speed, cost, or specificity, making them viable alternatives for monitoring this compound reactions.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly sensitive and provides structural information through mass spectrometry, making it excellent for identifying unknown byproducts. It is suitable for thermally stable and volatile compounds like this compound.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature of 100°C, hold for 2 minutes.
-
Ramp at 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 50 - 400 m/z.
-
Sample Preparation: Dilute a sample of the reaction mixture in a volatile solvent like ethyl acetate and filter if necessary.
The following table summarizes the expected performance for a GC-MS method.
| Parameter | Expected Value | Description |
| Retention Time (tR) | 8 - 15 minutes (Analyte specific) | The time it takes for the analyte to pass through the GC column. |
| Mass Resolution | Unit mass resolution | The ability to distinguish between ions of slightly different mass-to-charge ratios. |
| Limit of Detection (LOD) | 0.1 - 10 µg/L | Generally lower than HPLC due to the sensitivity of the mass spectrometer. |
| Limit of Quantification (LOQ) | 0.3 - 30 µg/L | The lowest concentration that can be reliably quantified. |
| Precision (RSD) | < 5% | Repeatability can be slightly higher than HPLC depending on the sample matrix. |
B. Thin-Layer Chromatography (TLC)
TLC is a rapid, cost-effective, and simple method for qualitative reaction monitoring at the bench.[6][7] It is excellent for quickly determining the presence or absence of starting material and the formation of new products.[8]
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent. A common starting point for aromatic esters is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v).[6] The ratio can be adjusted to achieve optimal separation.
-
Spotting: Dissolve a tiny amount of the reaction mixture in a volatile solvent. Use a capillary tube to apply a small spot onto the baseline of the TLC plate. It is good practice to spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) for comparison.[8]
-
Development: Place the plate in a sealed chamber containing the eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). Aromatic compounds will typically appear as dark spots.
-
If necessary, use an iodine chamber or a chemical stain for further visualization.
-
| Parameter | Expected Value / Description |
| Analysis Time | 5 - 15 minutes per plate. |
| Cost | Very low. |
| Quantitative Ability | Primarily qualitative. Semi-quantitative analysis is possible but lacks precision. |
| Resolution | Lower than HPLC and GC. Best for separating compounds with significant polarity differences. |
| Key Metric (Rf) | The Retention Factor (Rf = distance traveled by spot / distance traveled by solvent front). |
Method Comparison Summary
| Feature | HPLC | GC-MS | TLC |
| Primary Use | Quantitative analysis, purity testing | Quantitative analysis, compound identification | Rapid qualitative reaction monitoring |
| Quantitative Ability | Excellent | Excellent | Poor (Semi-quantitative at best) |
| Resolution | High to Very High | Very High | Low to Moderate |
| Analysis Time | 15 - 30 minutes per sample | 20 - 40 minutes per sample | 5 - 15 minutes per sample |
| Cost per Sample | Moderate | High | Very Low |
| Instrumentation Cost | High | Very High | Low |
| Key Advantage | Robustness and precision for quantification. | High sensitivity and structural elucidation. | Speed, simplicity, and low cost.[6] |
| Key Limitation | Higher cost and complexity. | Requires volatile and thermally stable analytes. | Low resolution and not inherently quantitative. |
References
- 1. Separation of Benzoic acid, 4-bromo-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Validation of Tert-butyl 4-bromobenzoate Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate synthesis and validation of chemical intermediates are paramount. This guide provides a comparative analysis of the spectroscopic data for tert-butyl 4-bromobenzoate, a key building block in the synthesis of various biologically active compounds. We present a detailed examination of its spectral characteristics against its precursors and explore an alternative synthetic route, supported by comprehensive experimental protocols and data.
The successful synthesis of this compound is critically validated through a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods provide unambiguous evidence of the final product's identity and purity by distinguishing it from starting materials and potential byproducts.
Comparative Spectroscopic Data
To confirm the formation of this compound and assess its purity, a comparative analysis of its spectroscopic data with that of the starting materials is essential. The following tables summarize the key spectroscopic features.
Table 1: ¹H NMR Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 7.85 | d, J=8.6 Hz | 2H | Ar-H |
| 7.58 | d, J=8.6 Hz | 2H | Ar-H | |
| 1.59 | s | 9H | -C(CH₃)₃ | |
| 4-Bromobenzoic Acid | 13.16 | s (broad) | 1H | -COOH |
| 7.86 | d, J=8.5 Hz | 2H | Ar-H | |
| 7.68 | d, J=8.5 Hz | 2H | Ar-H | |
| tert-Butanol | 1.28 | s | 9H | -C(CH₃)₃ |
| 1.5-2.0 (variable) | s (broad) | 1H | -OH | |
| 4-Bromobenzoyl Chloride | 8.02 | d, J=8.6 Hz | 2H | Ar-H |
| 7.71 | d, J=8.6 Hz | 2H | Ar-H |
Table 2: ¹³C NMR Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 165.2 | C=O |
| 131.7 | Ar-C | |
| 131.2 | Ar-C | |
| 129.8 | Ar-C | |
| 127.8 | Ar-C-Br | |
| 81.5 | -C(CH₃)₃ | |
| 28.2 | -C(CH₃)₃ | |
| 4-Bromobenzoic Acid | 172.1 | -COOH |
| 132.3 | Ar-C | |
| 131.4 | Ar-C | |
| 130.2 | Ar-C | |
| 128.0 | Ar-C-Br | |
| tert-Butanol | 67.1 | -C(CH₃)₃ |
| 31.5 | -C(CH₃)₃ | |
| 4-Bromobenzoyl Chloride | 168.5 | -COCl |
| 135.2 | Ar-C | |
| 132.4 | Ar-C | |
| 131.1 | Ar-C | |
| 130.5 | Ar-C-Br |
Table 3: IR Spectroscopy Data (cm⁻¹)
| Compound | C=O Stretch | C-O Stretch | Ar-H Bending | C-Br Stretch | O-H Stretch |
| This compound | ~1715 | ~1280, ~1120 | ~850 | ~680 | - |
| 4-Bromobenzoic Acid | ~1680 | ~1300, ~1200 | ~850 | ~700 | 2500-3300 (broad) |
| tert-Butanol | - | ~1200 | - | - | 3200-3600 (broad) |
| 4-Bromobenzoyl Chloride | ~1770, ~1735 | ~1200 | ~840 | ~700 | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 256/258 (Br isotopes) | 201/203 ([M-C₄H₉]⁺), 183/185 ([BrC₆H₄CO]⁺), 57 ([C₄H₉]⁺) |
| 4-Bromobenzoic Acid | 200/202 (Br isotopes) | 183/185 ([M-OH]⁺), 155/157 ([M-COOH]⁺) |
| tert-Butanol | 74 | 59 ([M-CH₃]⁺) |
| 4-Bromobenzoyl Chloride | 218/220 (Br isotopes) | 183/185 ([M-Cl]⁺), 155/157 ([BrC₆H₄]⁺) |
Experimental Protocols
Synthesis of this compound
Method 1: Reaction of 4-Bromobenzoyl Chloride with Potassium tert-butoxide
To a solution of 4-bromobenzoyl chloride (1 equivalent) in anhydrous tetrahydrofuran (THF) cooled to 0 °C is added a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous THF dropwise. The reaction mixture is stirred at room temperature for 2 hours. After completion, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Method 2: Steglich Esterification of 4-Bromobenzoic Acid
To a solution of 4-bromobenzoic acid (1 equivalent), tert-butanol (1.5 equivalents), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in dichloromethane (DCM) is added N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) at 0 °C. The reaction mixture is stirred at room temperature overnight. The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is washed successively with 0.5 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1][2]
Spectroscopic Analysis
-
¹H and ¹³C NMR: Spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Spectra are recorded on an FT-IR spectrometer using thin-film or KBr pellet methods.
-
Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass spectrometer.
Workflow and Pathway Diagrams
The following diagrams illustrate the synthesis and validation workflow, as well as the logical relationship of the spectroscopic data.
References
A Comparative Guide to the Kinetic Performance of Tert-Butyl 4-Bromobenzoate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of many pharmaceuticals, agrochemicals, and functional materials. The selection of substrates is a critical parameter that dictates the efficiency and feasibility of these transformations. This guide provides a comparative kinetic analysis of tert-butyl 4-bromobenzoate in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Heck, and Sonogashira reactions.
This compound is a valuable building block, featuring an electron-withdrawing tert-butyl ester group. This electronic feature is expected to enhance its reactivity in the often rate-determining oxidative addition step of the catalytic cycle, making it a generally excellent substrate for cross-coupling. This guide will delve into the expected kinetic profiles, supported by data from analogous aryl bromide systems, and provide detailed experimental protocols for researchers to conduct their own kinetic studies.
Comparative Kinetic Data
While specific kinetic data for this compound is not extensively available in peer-reviewed literature, we can infer its performance based on studies of structurally similar aryl bromides. The tables below summarize the expected kinetic parameters and performance of this compound in comparison to other relevant aryl bromides. The data presented is illustrative and serves as a baseline for experimental design.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds. The reactivity of the aryl bromide is a key factor in the overall reaction rate.
| Aryl Bromide | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Relative Rate Constant (k_rel) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 80 | (Expected High) |
| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 80 | Slower |
| 4-Bromonitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 80 | Faster |
| Bromobenzene | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 80 | Baseline |
Table 2: Comparative Performance in Heck Coupling
The Heck reaction couples aryl halides with alkenes. The electronic nature of the aryl bromide significantly influences the rate of this reaction.
| Aryl Bromide | Alkene Partner | Catalyst System | Base | Solvent | Temperature (°C) | Expected Yield (%) |
| This compound | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100 | > 90 |
| 4-Bromoanisole | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100 | ~70-80 |
| 4-Bromobenzaldehyde | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100 | > 95 |
| Bromobenzene | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100 | ~85-95 |
Table 3: Comparative Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.
| Aryl Bromide | Alkyne Partner | Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 2-4 |
| 4-Bromoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 6-8 |
| 4-Bromonitrobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 1-2 |
| Bromobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 4-6 |
Experimental Protocols for Kinetic Studies
To obtain precise kinetic data for the cross-coupling reactions of this compound, a well-designed experimental protocol is crucial. The following is a general methodology that can be adapted for Suzuki-Miyaura, Heck, or Sonogashira reactions.
Objective: To determine the reaction order and rate constant for the cross-coupling reaction of this compound.
Materials:
-
This compound
-
Coupling partner (e.g., phenylboronic acid, styrene, or phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd(PPh₃)₂Cl₂)
-
Ligand (if required, e.g., PPh₃, P(o-tolyl)₃)
-
Copper(I) co-catalyst (for Sonogashira, e.g., CuI)
-
Base (e.g., K₂CO₃, Et₃N)
-
Anhydrous solvent (e.g., toluene, DMF, THF)
-
Internal standard (e.g., dodecane, naphthalene)
-
Inert gas (Argon or Nitrogen)
-
Reaction vials/flasks, syringes, and standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound, the coupling partner, the palladium catalyst, the ligand (if separate), the base, and the internal standard in the chosen anhydrous solvent. This ensures accurate and reproducible concentrations.
-
Reaction Setup: In a series of oven-dried reaction vials equipped with stir bars, add the desired volume of the palladium catalyst and ligand stock solutions under an inert atmosphere.
-
Initiation of Reaction: To each vial, add the stock solutions of the base, the coupling partner, the internal standard, and finally the this compound to initiate the reaction. The total reaction volume should be consistent across all experiments. To determine the reaction order with respect to each component, vary the initial concentration of one reactant while keeping the others in large excess (pseudo-first-order conditions).
-
Sampling and Quenching: At predetermined time intervals, withdraw an aliquot from the reaction mixture using a syringe and immediately quench it by adding it to a vial containing a suitable quenching agent (e.g., a chilled solution of diethyl ether and water).
-
Analysis: Analyze the quenched samples by gas chromatography (GC) or high-performance liquid chromatography (HPLC). The concentration of the reactant (this compound) and the product can be determined by comparing their peak areas to that of the internal standard.
-
Data Analysis: Plot the concentration of this compound versus time. From the initial rates of the reaction at different initial concentrations of each reactant, the reaction order with respect to each component and the overall rate constant can be determined. An Arrhenius plot can be constructed by performing the reaction at different temperatures to determine the activation energy.
Signaling Pathways and Experimental Workflows
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura, Heck, and Sonogashira reactions, while distinct in their specifics, all proceed through a similar catalytic cycle involving a palladium catalyst. The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).
-
Transmetalation (for Suzuki and Sonogashira) or Migratory Insertion (for Heck):
-
Suzuki: The organoboron reagent transfers its organic group to the palladium center.
-
Sonogashira: The copper acetylide transfers the alkyne group to the palladium.
-
Heck: The alkene inserts into the Ar-Pd bond.
-
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for Kinetic Analysis
A systematic workflow is essential for obtaining reliable kinetic data. This involves careful preparation, execution, and analysis of the reaction.
Caption: A typical experimental workflow for conducting kinetic studies.
Safety Operating Guide
Proper Disposal of Tert-butyl 4-bromobenzoate: A Step-by-Step Guide for Laboratory Professionals
Providing critical safety and logistical information for the handling and disposal of tert-butyl 4-bromobenzoate, this guide offers procedural steps to ensure the safety of laboratory personnel and compliance with environmental regulations.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This compound, a halogenated organic compound, requires specific handling and disposal procedures due to its potential hazards. Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Key Safety and Handling Information
This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes, but is not limited to, safety goggles, a laboratory coat, and nitrile gloves. All handling and disposal procedures should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.
Quantitative Data Summary
| Property | Value |
| Chemical Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | 257.13 g/mol |
| Physical State | Liquid or solid |
| Appearance | Colorless oil or cream-colored solid |
| Boiling Point | ~290-297 °C |
| Flash Point | 133.4 °C |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] |
| Ecotoxicity | No specific data available, but discharge into the environment must be avoided.[2] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
Objective: To safely collect, store, and dispose of this compound waste in accordance with hazardous waste regulations.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.
-
Designated hazardous waste container for halogenated organic compounds (clearly labeled).
-
Hazardous waste tags.
-
Chemical fume hood.
-
Spill kit with absorbent material for organic compounds.
Procedure:
-
Waste Classification and Segregation:
-
As a brominated organic compound, this compound must be classified as a halogenated organic waste .
-
This waste stream must be segregated from non-halogenated organic waste, aqueous waste, and solid waste to prevent dangerous reactions and to ensure proper disposal.
-
-
Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the waste, don all required PPE, including safety goggles, a lab coat, and nitrile gloves.
-
Conduct all waste transfer activities within a certified chemical fume hood to prevent inhalation of vapors.
-
-
Waste Collection:
-
Obtain a designated waste container compatible with halogenated organic compounds. The container should be in good condition, with a secure, tight-fitting lid.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Carefully transfer the this compound waste into the container, avoiding splashes. If the compound is a solid, transfer it carefully to avoid creating dust.
-
Do not fill the container to more than 90% of its capacity to allow for expansion.
-
-
Labeling:
-
Complete the hazardous waste tag with all required information. This typically includes:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations or chemical formulas.
-
The specific hazards associated with the chemical (e.g., "Irritant," "Harmful if Swallowed").
-
The accumulation start date (the date the first drop of waste was added to the container).
-
The name of the principal investigator or laboratory supervisor.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[3][4]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[5]
-
Ensure the storage area is well-ventilated and that the container is stored away from incompatible materials, such as strong oxidizing agents, acids, and bases.
-
Store the container in secondary containment to prevent spills.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional procedures for waste pickup requests.
-
Do not pour this compound down the drain or dispose of it in the regular trash.[2]
-
-
Spill Response:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill and absorb it with an inert material (e.g., sand, vermiculite).
-
Collect the absorbent material and contaminated items in a sealed container for disposal as hazardous waste.
-
Clean the spill area thoroughly.
-
Report the spill to your EHS department.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C11H13BrO2 | CID 11334366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. epa.gov [epa.gov]
Personal protective equipment for handling Tert-butyl 4-bromobenzoate
This guide provides immediate and essential safety protocols, operational procedures, and disposal information for the handling of Tert-butyl 4-bromobenzoate. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is harmful if swallowed or inhaled.[3] Therefore, adherence to proper safety precautions is critical.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specifications | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary.[4] | To prevent contact with eyes, which can cause serious irritation.[1] |
| Skin Protection | Chemical-impermeable gloves (materials to be determined by workplace assessment). Fire/flame resistant and impervious clothing.[4] | To prevent skin contact, which can cause irritation.[1] Contaminated clothing should be removed immediately and washed before reuse.[1] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] For dust or aerosol formation, a respirator with an approved filter is recommended.[5] | To prevent respiratory tract irritation.[1][2] |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C11H13BrO2 |
| Molecular Weight | 257.12 g/mol [2] |
| Physical Form | Liquid[3] |
| Flash Point | 133.4°C[4] |
| Storage Temperature | Room Temperature[3] |
Operational and Disposal Plans
Handling and Storage:
-
Handle in a well-ventilated place.[4]
-
Avoid contact with skin and eyes.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Use non-sparking tools.[4]
-
Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[4]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][7]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[4]
-
Do not discharge into sewer systems.[4]
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][4] |
| Skin Contact | Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation occurs.[1][4] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |
Spill Response Protocol:
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Ensure adequate ventilation and remove all sources of ignition. [4]
-
Evacuate personnel to safe areas and keep people away from and upwind of the spill. [4]
-
Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[4]
-
Contain the spill. Use an inert absorbent material to dike the spill.[8]
-
Clean up the spill. Use spark-proof tools and explosion-proof equipment.[4] Collect the absorbed material and place it in a suitable, closed container for disposal.[4]
-
Decontaminate the area. Mop the remaining residue with soap and water.[8]
-
Report the incident. Contact the appropriate environmental health and safety office.[8]
Below is a workflow diagram for handling a chemical spill.
References
- 1. aksci.com [aksci.com]
- 2. This compound | C11H13BrO2 | CID 11334366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 59247-47-1 [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. united-initiators.com [united-initiators.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. ccny.cuny.edu [ccny.cuny.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
